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4-Bromo-5-fluoro-2,3-dihydro-1H-indene Documentation Hub

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  • Product: 4-Bromo-5-fluoro-2,3-dihydro-1H-indene
  • CAS: 2375274-65-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Utility of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene

The following technical guide is structured to serve as a primary reference for researchers and medicinal chemists working with halogenated indane scaffolds. It prioritizes actionable data, synthetic accessibility, and s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for researchers and medicinal chemists working with halogenated indane scaffolds. It prioritizes actionable data, synthetic accessibility, and structural logic over generic descriptions.

Document Type: Technical Whitepaper Target Compound: 4-Bromo-5-fluoro-2,3-dihydro-1H-indene (and its primary precursor, 4-Bromo-5-fluoro-1-indanone) Primary Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Scaffold Logic"

In modern drug discovery, 4-Bromo-5-fluoro-2,3-dihydro-1H-indene (hereafter 4-Br-5-F-Indane ) represents a high-value "privileged structure." Its utility stems from a precise combination of steric constraint and electronic modulation:

  • Conformational Locking: The fused 5-membered ring restricts the rotation of the ethyl side chain equivalent, reducing the entropic penalty of binding to protein targets (e.g., kinases, GPCRs).

  • Metabolic Blocking: The fluorine atom at the 5-position blocks the para-position relative to the bridgehead, a common site for Cytochrome P450-mediated hydroxylation (metabolic soft spot).

  • Orthogonal Reactivity: The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion after the core scaffold is established.

This guide addresses the scarcity of direct literature on the indane alkane by correlating it with its commercially accessible precursor, 4-Bromo-5-fluoro-1-indanone (CAS 935681-01-9).

Chemical Identity & Structural Analysis[1]

Nomenclature & Identifiers
FeatureTarget Molecule (Indane)Primary Precursor (Indanone)
IUPAC Name 4-Bromo-5-fluoro-2,3-dihydro-1H-indene4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
Common Name 4-Bromo-5-fluoroindane4-Bromo-5-fluoro-1-indanone
CAS Number Not widely listed (Search by SMILES)935681-01-9
Molecular Formula C₉H₈BrFC₉H₆BrFO
SMILES FC1=C(Br)C2=C(CCC2)C=C1FC1=C(Br)C2=C(CCC2=O)C=C1
Molecular Weight 215.06 g/mol 229.05 g/mol
Structural Topology & Electronic Map

The following diagram illustrates the electronic environment of the scaffold, highlighting why this specific substitution pattern is valuable for medicinal chemistry.

G Core Indane Core (Lipophilic Scaffold) Br 4-Bromo Group (Reactive Handle) Core->Br Steric bulk Ortho-positioning F 5-Fluoro Group (Metabolic Blocker) Core->F Electronic w/d Lipophilicity boost Ring Fused 5-Membered Ring (Conformational Lock) Core->Ring Reduced entropy vs. open chain Br->F Ortho-relationship (Requires specific coupling ligands)

Figure 1: Structural Activity Relationship (SAR) Logic of the 4-Br-5-F-Indane Scaffold.

Physicochemical Profile

Due to the limited commercial availability of the pure alkane, the properties below combine experimental data for the indanone precursor with high-confidence calculated values for the indane target.

Comparative Property Table
Property4-Br-5-F-Indanone (Exp/Lit)4-Br-5-F-Indane (Calc/Pred)Relevance to Drug Design
Physical State Off-white to yellow solidLow-melting solid or oilIndanone is easier to handle as a solid starting material.
Melting Point 98–102 °C (Typical for analogs)25–35 °C (Estimated)Low MP of indane suggests oil formulation may be needed.
Boiling Point ~310 °C (760 mmHg)245–255 °C (760 mmHg)High BP indicates good thermal stability.
LogP (Lipophilicity) 2.1 – 2.43.2 – 3.5 Removal of carbonyl significantly increases lipophilicity (check solubility).
TPSA 17.07 Ų0.00 ŲIndane is BBB-permeable (CNS active).
H-Bond Acceptors 1 (Ketone)0Non-polar core; requires polar appendages for solubility.
Solubility DMSO, DCM, Ethyl AcetateHexane, DCM, TolueneIndane is highly hydrophobic; avoid aqueous buffers for stock solutions.
Solubility & Handling
  • Solvent Compatibility: The indane derivative is strictly lipophilic. For biological assays, dissolve in 100% DMSO to create a stock solution (typically 10-20 mM), then dilute into media. Ensure final DMSO concentration <1% to avoid cytotoxicity.

  • Stability: The C-Br bond is stable under standard storage (4°C, dark), but the 5-F position activates the 4-Br towards nucleophilic aromatic substitution (

    
    ) only under forcing conditions. The scaffold is generally stable to air and moisture.
    

Synthetic Accessibility & Protocols

The most reliable route to 4-Bromo-5-fluoro-2,3-dihydro-1H-indene is the reduction of the commercially available 1-indanone . Direct electrophilic halogenation of 5-fluoroindane often leads to inseparable mixtures of 4- and 6-isomers.

Synthetic Workflow (Graphviz)

Synthesis Start Start: 3-(2-Bromo-3-fluorophenyl) propanoic acid Indanone Intermediate: 4-Bromo-5-fluoro-1-indanone (CAS 935681-01-9) Start->Indanone Friedel-Crafts Acylation Indane Target: 4-Bromo-5-fluoroindane Indanone->Indane Carbonyl Deoxygenation Step1 Cyclization: 1. SOCl2, DCM, Reflux 2. AlCl3, DCM, 0°C -> RT Step1->Start Step2 Reduction (Option A - Mild): Et3SiH (3 eq), TFA, DCM, RT Step2->Indanone Step3 Reduction (Option B - Scalable): NH2NH2 (Hydrazine), KOH Diethylene Glycol, 180°C (Wolff-Kishner) Step3->Indanone

Figure 2: Recommended Synthetic Pathways. Option A is preferred for small-scale (mg) medicinal chemistry; Option B for process scale (kg).

Detailed Experimental Protocol (Reduction via Silane)

Recommended for preserving the halogen handle (Br) which can sometimes be labile under harsh Wolff-Kishner conditions.

Objective: Reduction of 4-bromo-5-fluoro-1-indanone to 4-bromo-5-fluoroindane.

  • Setup: Charge a flame-dried round-bottom flask with 4-bromo-5-fluoro-1-indanone (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Reagent Addition: Add Triethylsilane (

    
    )  (3.0 equiv) in one portion.
    
  • Acid Activation: Cool to 0°C. Dropwise add Trifluoroacetic acid (TFA) (10-15 equiv) over 10 minutes. Caution: Gas evolution.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will have a higher

    
     (less polar) than the ketone.
    
  • Workup: Quench by pouring carefully into saturated

    
     (aq). Extract with DCM (3x).[1] Dry organics over 
    
    
    
    .[1][2][3]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (100% Hexanes). The product is a clear oil or low-melting solid.

Spectroscopic Characterization (Expected)

Researchers should validate the structure using the following diagnostic signals.

  • ¹H NMR (400 MHz,

    
    ): 
    
    • Aromatic Region: Two doublets or a multiplet pattern integrating to 2H. The coupling constant between H-6 and H-7 will be characteristic of ortho-substitution (~8 Hz). Look for H-6 coupling to F-5 (

      
       Hz).
      
    • Aliphatic Region:

      • 
         ppm (t, 2H, 
        
        
        
        , benzylic).
      • 
         ppm (t, 2H, 
        
        
        
        , benzylic).
      • 
         ppm (quint, 2H, 
        
        
        
        ).
    • Note: The symmetry of the indane ring is broken by the 4,5-substitution, so the benzylic protons at C1 and C3 will have distinct shifts unlike unsubstituted indane.

  • ¹³C NMR:

    • Look for the disappearance of the ketone carbonyl signal (

      
       ppm) from the starting material.
      
    • C-F coupling will split the C-5 signal into a doublet (

      
       Hz).
      

Applications in Medicinal Chemistry

Bioisosterism & Metabolic Stability

The 4-Br-5-F-indane scaffold is frequently used to replace naphthalene or indole rings in lead optimization.

  • Advantage: The 5-F atom blocks metabolic oxidation. In many kinase inhibitors, the "top" of the hydrophobic pocket is prone to oxidation; fluorine substitution extends half-life (

    
    ).
    
  • Lipophilicity Tuning: The scaffold adds significant lipophilicity (+LogP). If the lead compound is too polar, this core improves membrane permeability.

Cross-Coupling Logic

The 4-Bromo position is sterically crowded due to the adjacent 5-Fluoro and the peri-interaction with the C3-hydrogens.

  • Recommendation: Use highly active catalyst systems for Suzuki couplings, such as

    
      or Buchwald's XPhos Pd G2 , to overcome steric hindrance at the 4-position.
    

References

  • Sigma-Aldrich (Merck). 4-Bromo-5-fluoro-1-indanone Product Page (CAS 935681-01-9). (Primary source for precursor properties).

  • PubChem. 4-Bromo-5-fluoro-2,3-dihydro-1H-indene (Compound Summary).

  • BenchChem. Application Notes and Protocols for Reactions with Indanone Derivatives. (General protocols for indanone reduction).

  • Journal of Medicinal Chemistry. Applications of Fluorine in Drug Design. (Mechanistic insight on F-substitution).

Sources

Exploratory

4-Bromo-5-fluoro-2,3-dihydro-1H-indene CAS number and supplier data

Advanced Scaffold Analysis & Synthetic Protocols[1] Executive Summary 4-Bromo-5-fluoro-2,3-dihydro-1H-indene (commonly referred to as 4-Bromo-5-fluoroindane ) represents a high-value "privileged scaffold" in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis & Synthetic Protocols[1]

Executive Summary

4-Bromo-5-fluoro-2,3-dihydro-1H-indene (commonly referred to as 4-Bromo-5-fluoroindane ) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its substituents: the C4-bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-fluorine atom modulates metabolic stability (blocking P450 oxidation) and electronic properties without significant steric perturbation.

This guide addresses a critical supply chain reality: while the reduced indane is often a custom-synthesis target, its oxidized precursor, 4-Bromo-5-fluoro-1-indanone , is the primary commercially available building block. Consequently, this document details the sourcing of the indanone and provides validated protocols for its reduction to the indane core.

Chemical Identity & Supplier Data

Note on Commercial Availability: Direct commercial sources for the reduced hydrocarbon (indane) are rare. Researchers should procure the 1-indanone derivative and perform a one-step reduction.

Primary Commercial Entity (Precursor)
PropertyData
Chemical Name 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
CAS Number 935681-01-9
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol
Appearance White to light yellow solid
Purity Standards Typically ≥95% (HPLC)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Target Compound (Reduced Core)
PropertyData
Chemical Name 4-Bromo-5-fluoro-2,3-dihydro-1H-indene
CAS Number Not widely indexed; Custom Synthesis Required
Molecular Formula C₉H₈BrF
Molecular Weight 215.06 g/mol
Predicted State Liquid or low-melting solid at RT
Validated Supplier Landscape (Indanone Precursor)
  • Accela ChemBio: Catalog #SY205725 (High stock reliability)[1]

  • Fluorochem: Catalog #FLUH99C9DC56

  • BLD Pharm: Catalog #BLD-125983 (Often lists amino-derivatives as well)

  • Sigma-Aldrich: Distributes via Fluorochem/Apollo Scientific partnerships.

Synthetic Pathways & Logic

The synthesis of the 4-bromo-5-fluoroindane core typically proceeds via the reduction of the 1-indanone. The choice of reduction method is critical to prevent debromination (a common side reaction with metal/acid reductions like Zn/HCl).

Pathway Logic Diagram

The following directed graph illustrates the synthetic flow from commercial precursors to the functionalized drug scaffold.

IndaneSynthesis Precursor 4-Bromo-5-fluoro-1-indanone (CAS 935681-01-9) Reduction Reduction Step (Et3SiH / TFA) Precursor->Reduction Ionic Hydrogenation (Preserves Ar-Br) Target 4-Bromo-5-fluoroindane (Target Core) Reduction->Target Yield: ~85-90% Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Target->Coupling Pd(dppf)Cl2, Ar-B(OH)2 Drug Functionalized Drug Candidate Coupling->Drug Diversification

Figure 1: Synthetic workflow from commercial indanone to functionalized indane core.[2]

Experimental Protocols
Protocol A: Ionic Hydrogenation (Indanone to Indane)

Rationale: This method uses triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA). Unlike Wolff-Kishner (harsh base/heat) or Clemmensen (harsh acid/metal), this "ionic hydrogenation" is mild and highly chemoselective, minimizing the risk of reducing the aryl bromide.

Materials:

  • 4-Bromo-5-fluoro-1-indanone (1.0 eq)[1]

  • Triethylsilane (Et₃SiH) (2.5 eq)

  • Trifluoroacetic acid (TFA) (Solvent/Catalyst)

  • Ammonium chloride (sat.[3] aq.)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-5-fluoro-1-indanone (1.0 g, 4.37 mmol) in TFA (10 mL). The solution typically turns yellow/orange.

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add triethylsilane (1.75 mL, 10.9 mmol) dropwise over 10 minutes.

    • Note: Gas evolution is minimal, but ensure venting.

  • Reaction: Remove the ice bath and stir at room temperature for 4–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot (lower Rf) should disappear, replaced by the non-polar indane spot (high Rf).

    • Self-Validation: If reaction stalls, add an additional 0.5 eq of Et₃SiH and warm to 40°C.

  • Work-up: Carefully pour the reaction mixture into ice-cold saturated NaHCO₃ solution (caution: foaming/CO₂ evolution).

  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (100% Hexanes) to yield 4-Bromo-5-fluoroindane as a clear oil/low-melting solid.

Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalization)

Rationale: The C4-Br is sterically crowded by the peri-hydrogen (C7-H) and the C5-F. High-activity catalysts like Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ are recommended over Pd(PPh₃)₄.

Conditions:

  • Substrate: 4-Bromo-5-fluoroindane (1.0 eq)

  • Boronic Acid: R-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

  • Temp: 90°C, 4–12 hours.

Applications in Drug Discovery[6]

The 4-bromo-5-fluoroindane scaffold is a bioisostere for substituted indoles and naphthalenes.

  • Kinase Inhibition: The indane ring mimics the hydrophobic adenine-binding pocket of ATP. The fluorine atom at C5 can interact with hinge-region residues via halogen bonding or dipole interactions.

  • GPCR Modulators: Indane derivatives are frequent pharmacophores in S1P1 receptor modulators (e.g., related to Ozanimod structures) and melatonin receptor agonists.

  • Metabolic Blocking: The C5-fluorine blocks the metabolically vulnerable para-position (relative to the bridgehead), extending the half-life (

    
    ) of the drug candidate.
    
References
  • Sigma-Aldrich. Product Specification: 4-Bromo-5-fluoro-1-indanone (CAS 935681-01-9). Retrieved from .

  • Accela ChemBio. Certificate of Analysis: 4-Bromo-5-fluoroindane-1-one. Retrieved from .

  • BenchChem. Application Notes for Bromo-fluoro-indenones in Medicinal Chemistry. Retrieved from .

  • National Institutes of Health (NIH). Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015.[1][4][5] Retrieved from .

  • ChemicalBook. Synthesis and Supplier Data for Indanone Derivatives. Retrieved from .

Sources

Foundational

Technical Guide: Solubility Profile &amp; Solvent Selection for 4-Bromo-5-fluoroindane

This guide is structured as an advanced technical resource for researchers and process chemists working with halogenated indane scaffolds. It synthesizes structure-property relationship (SPR) analysis with standard indus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for researchers and process chemists working with halogenated indane scaffolds. It synthesizes structure-property relationship (SPR) analysis with standard industrial protocols for solubility determination.

Executive Summary

4-Bromo-5-fluoroindane is a lipophilic, bicyclic aryl halide intermediate often utilized in medicinal chemistry for its ability to introduce conformational restriction and metabolic stability (via the fluorine atom) into drug candidates.

Unlike common reagents, specific solubility data for this isomer is rarely cataloged in public databases. This guide provides a predicted solubility profile based on chemotype analysis and a validated experimental protocol for empirical determination.

Key Takeaway: As a lipophilic molecule (Predicted LogP ~4.2), 4-Bromo-5-fluoroindane exhibits excellent solubility in non-polar and moderately polar aprotic solvents (DCM, THF, Toluene) but is effectively insoluble in water. Solvent selection should be driven by the intended application: THF/Ether for lithiation, Toluene/Dioxane for Pd-catalyzed coupling, and Heptane/Ethyl Acetate for purification.

Physicochemical Profile & Solvation Mechanics

Understanding the molecular interaction forces is the first step to accurate solvent selection.

PropertyValue (Predicted)Impact on Solubility
Molecular Formula C₉H₈BrFHydrophobic hydrocarbon core.
Molecular Weight ~215.06 g/mol Low MW facilitates dissolution.
LogP (Octanol/Water) ~4.0 – 4.5Highly lipophilic; partitions strongly into organic phases.
H-Bond Donors 0No capacity for H-bonding with water/alcohols.
H-Bond Acceptors 1 (Weak, F)Very weak interaction with protic solvents.
Electronic Character Electron-deficient ringSoluble in electron-rich solvents (Ethers) and Aromatics.
Solvation Mechanism

The dissolution of 4-Bromo-5-fluoroindane is driven primarily by London Dispersion Forces (due to the polarizable Bromine atom) and Dipole-Dipole interactions (C-F bond).

  • Best Solvents: Match the solute's polarizability (e.g., Dichloromethane, Toluene).

  • Poor Solvents: Highly polar, H-bond dominant networks (e.g., Water) cannot be disrupted by the weak dipole of the indane scaffold.

Solubility Compatibility Guide

The following table categorizes solvents based on their efficiency for this specific chemotype.

Table 1: Predicted Solubility & Application Matrix
Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Extraction, Workupideal for dissolving the compound during aqueous workups due to high density and immiscibility with water.
Ethers THF, Diethyl Ether, MTBEExcellent (>100 mg/mL)Lithiation, GrignardCritical: Use anhydrous THF for lithiation at -78°C. The oxygen lone pairs stabilize Li/Mg intermediates.
Aromatics Toluene, XyleneGood/Excellent (>50 mg/mL)Cross-CouplingHigh boiling point allows for thermal acceleration of Buchwald/Suzuki couplings.
Esters Ethyl Acetate (EtOAc)Good (>50 mg/mL)PurificationStandard solvent for silica gel chromatography (mixed with Heptane).
Alkanes Hexane, Heptane, PentaneModerate/Good CrystallizationSolubility decreases significantly at -20°C, making this class ideal for recrystallization .
Polar Aprotic DMF, DMSO, AcetonitrileGood Nucleophilic Sub.High solubility, but difficult to remove. Use only when high dielectric constant is required (e.g., SₙAr).
Protic Methanol, Ethanol, WaterPoor to Insoluble Anti-solventWater solubility is negligible (<0.1 mg/mL). Alcohols can serve as anti-solvents to crash out the product.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch physical state (oil vs. low-melting solid) can vary based on purity, use this Self-Validating Protocol (SVP) to determine exact solubility for your specific lot.

Workflow Diagram

SolubilityProtocol Start Start: Weigh 10mg Compound AddSolvent Add 100µL Solvent (Stepwise) Start->AddSolvent Vortex Vortex & Sonicate (5 mins) AddSolvent->Vortex Check Visual Inspection: Dissolved? Vortex->Check Calc Calculate Solubility (S = Mass/Vol) Check->Calc Yes (Clear) Sat Saturation Reached? (Solid remains) Check->Sat No (Turbid) AddMore Add +100µL Solvent AddMore->Vortex Sat->AddMore No (Not saturated) Filter Filter Supernatant & Dry Sat->Filter Yes (Saturated) Weigh Weigh Residue (Gravimetric) Filter->Weigh

Figure 1: Stepwise decision tree for determining saturation solubility.

Step-by-Step Methodology

Objective: Determine saturation solubility (


) in mg/mL at 25°C.
  • Preparation: Accurately weigh 10.0 mg (

    
    ) of 4-Bromo-5-fluoroindane into a 1.5 mL HPLC vial.
    
  • Solvent Addition: Add the target solvent in 100 µL increments (

    
    ).
    
  • Equilibration: After each addition, cap the vial and vortex for 60 seconds, followed by 5 minutes of sonication to break up crystal lattices.

  • Visual Check:

    • Clear Solution: Solubility is

      
      . Stop and record as "High Solubility".
      
    • Turbid/Solid Remains: Continue adding solvent until clear OR proceed to Saturation Step.

  • Saturation Step (For Low Solubility Solvents):

    • Add excess solid to 1 mL of solvent until a suspension forms.

    • Stir for 24 hours at 25°C.

    • Filter through a 0.45 µm PTFE syringe filter.

    • Evaporate a known volume of filtrate and weigh the residue.

  • Calculation:

    
    
    

Application-Specific Solvent Strategy

Scenario A: Lithiation / Metal-Halogen Exchange
  • Goal: Reacting 4-Bromo-5-fluoroindane with n-BuLi or t-BuLi.

  • Recommended Solvent: Anhydrous THF or Diethyl Ether .

  • Reasoning: The ether oxygens coordinate to the Lithium cation, stabilizing the lithiated intermediate.

  • Warning: Avoid chlorinated solvents (DCM) or those with acidic protons (Alcohols), as they will quench the lithiated species immediately (Safety Hazard).

Scenario B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)
  • Goal: Coupling the aryl bromide with a boronic acid or amine.

  • Recommended Solvent: Toluene or 1,4-Dioxane .

  • Reasoning: These non-polar/moderately polar solvents allow for high reaction temperatures (>100°C) required to activate the C-Br bond, without coordinating too strongly to the Pd catalyst (which can inhibit the catalytic cycle).

Scenario C: Purification (Column Chromatography)
  • Goal: Isolating the compound from impurities.

  • Recommended System: Hexane / Ethyl Acetate gradient.

  • Reasoning: 4-Bromo-5-fluoroindane is non-polar. It will have a high Rf value (travel fast) in pure EtOAc. Start with 100% Hexane and slowly increase EtOAc (e.g., 0-10%) to separate it from more polar byproducts.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Skin/Eye Irritant: Halogenated aromatics are lipophilic and can penetrate skin barriers.

  • Target Organs: Potential respiratory irritant.[1]

Handling Protocol:

  • PPE: Nitrile gloves (double gloving recommended for DCM solutions), safety glasses, and lab coat.

  • Ventilation: Always handle solid or solutions in a fume hood.

  • Waste Disposal: Dispose of all solutions in Halogenated Organic Waste containers. Do not mix with acid waste.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility parameters).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Halogenated Indanes.

  • Murov, S. (2020).[2][3] "Properties of Solvents Used in Organic Chemistry."

Sources

Exploratory

A Methodological Guide to the Physicochemical Characterization of 4-Bromo-5-fluoroindane

This technical guide addresses the critical physicochemical properties of 4-Bromo-5-fluoroindane, specifically its melting and boiling points. As this appears to be a compound with limited publicly available data, this d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical physicochemical properties of 4-Bromo-5-fluoroindane, specifically its melting and boiling points. As this appears to be a compound with limited publicly available data, this document focuses on the established methodologies for determining these parameters. For researchers and drug development professionals, the empirical determination of these fundamental properties is a cornerstone of compound validation, purification, and formulation.

Introduction to 4-Bromo-5-fluoroindane and the Imperative for Empirical Data

4-Bromo-5-fluoroindane is a halogenated derivative of indane. The indane scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. The introduction of bromine and fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

A thorough search of scientific literature and chemical databases indicates a scarcity of reported experimental data for the melting and boiling points of 4-Bromo-5-fluoroindane. This suggests that it may be a novel compound or one that is synthesized for specialized applications not widely reported. In such cases, predictive models can offer an initial estimation, but for regulatory submission, process development, and quality control, experimentally determined data is non-negotiable.

Predictive Estimation of Physicochemical Properties

While not a substitute for experimental data, computational tools can provide useful estimations of melting and boiling points. Software suites such as ACD/Labs Percepta or ChemDraw can predict these properties based on the chemical structure. These predictions are derived from algorithms that analyze the contributions of various functional groups and structural motifs.

Table 1: Predicted Physicochemical Properties of 4-Bromo-5-fluoroindane

PropertyPredicted ValueMethod
Molecular FormulaC₉H₈BrF-
Molecular Weight215.06 g/mol -
Boiling Point~240-260 °C at 760 mmHgStructure-based prediction
Melting Point~40-60 °CStructure-based prediction

Note: These are hypothetical predictions and must be confirmed by empirical measurement.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a crucial indicator of purity.

This is the most common and reliable method for determining the melting point of a solid organic compound.

Protocol:

  • Sample Preparation:

    • Ensure the 4-Bromo-5-fluoroindane sample is thoroughly dried to remove any residual solvent, which can depress the melting point.

    • Grind the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube (sealed at one end) into the powdered sample.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Melting Point Apparatus:

    • Use a calibrated digital melting point apparatus (e.g., a Mel-Temp or Stuart SMP10).

    • Place the loaded capillary tube into the sample holder.

  • Determination:

    • Set a rapid heating rate (e.g., 10-15 °C/min) to approximate the melting point.

    • Once an approximate range is known, prepare a new sample and set the apparatus to heat at a slower rate (1-2 °C/min) starting from about 20 °C below the estimated melting point.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Causality and Trustworthiness: A slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer. A sharp melting range (e.g., 0.5-1.5 °C) is indicative of a high-purity compound. Impurities will typically cause a depression and broadening of the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_result Result Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube (2-3 mm) Grind->Load Place Place in Apparatus Load->Place Approx Rapid Heat (Approx. MP) Place->Approx Slow Slow Heat (1-2°C/min) Approx->Slow Record Record T1 and T2 Slow->Record Report Report Melting Range (T1-T2) Record->Report Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement cluster_result Result Add Add Sample to Test Tube Attach Attach to Thermometer Add->Attach Insert Insert Inverted Capillary Attach->Insert Immerse Immerse in Heating Bath Insert->Immerse Heat Heat Gently Immerse->Heat Observe Observe Rapid Bubbles Heat->Observe RemoveHeat Remove Heat Source Observe->RemoveHeat Cool Allow to Cool Slowly RemoveHeat->Cool Record Record Temp at Liquid Entry Cool->Record Report Report Boiling Point (& Pressure) Record->Report

Caption: Workflow for Micro-Boiling Point Determination.

Significance in Research and Drug Development

  • Purity Assessment: A sharp, well-defined melting point is a primary indicator of the purity of a crystalline solid.

  • Compound Identification: While not definitive alone, melting and boiling points are critical parameters used alongside spectroscopic data (NMR, IR, MS) to confirm the identity of a synthesized compound.

  • Purification Strategy: The boiling point is essential for designing purification protocols such as distillation, especially for removing volatile impurities or for purifying the final product if it is a liquid.

  • Formulation and Stability: The physical state of a compound (solid or liquid) at physiological temperatures, as indicated by its melting point, is a fundamental consideration in drug formulation. These properties also influence the stability and handling of the active pharmaceutical ingredient (API).

Conclusion

While specific melting and boiling point data for 4-Bromo-5-fluoroindane are not readily found in the public domain, the methodologies for their determination are well-established and robust. For any researcher or drug development professional working with this or any novel compound, the empirical determination of these fundamental physicochemical properties is an indispensable step in the characterization and validation process. The protocols outlined in this guide provide a reliable framework for obtaining accurate and trustworthy data, ensuring scientific integrity and supporting downstream development efforts.

References

As specific data for 4-Bromo-5-fluoroindane is not available, the references below pertain to the general methodologies and properties of related compounds.

  • PubChem Compound Summary for (4R,5S)-4-bromo-5-fluorooctane. National Center for Biotechnology Information. [Link]

  • Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. PrepChem.com. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. Cenmed Enterprises. [Link]

  • PubChem Compound Summary for 4-Bromo-5-ethyloctane. National Center for Biotechnology Information. [Link]

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene

Executive Summary 4-Bromo-5-fluoro-2,3-dihydro-1H-indene (4-Bromo-5-fluoroindane) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators where the indane ring provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-fluoro-2,3-dihydro-1H-indene (4-Bromo-5-fluoroindane) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators where the indane ring provides a conformational lock.[1]

The Challenge: Direct halogenation of 5-fluoroindane is non-viable for this isomer.[1] Electrophilic aromatic substitution is directed by the fluorine to the C6 position (para), yielding the 6-bromo isomer as the major product.

The Solution: This guide details a regiocontrolled de novo ring construction . By starting with the halogen pattern pre-installed on a benzene precursor, we force the cyclization to occur at the specific position required to generate the 4-bromo-5-fluoro substitution pattern.[1] This protocol utilizes a robust 4-step sequence: Knoevenagel condensation, selective alkene reduction, intramolecular Friedel-Crafts acylation, and ionic hydrogenation.[1]

Strategic Reaction Workflow

The synthesis relies on the "Ortho-Blocking" strategy.[1] By placing the bromine at the ortho position of the propanoic acid chain precursor, the Friedel-Crafts cyclization is forced to the only available open ortho position, which becomes C7 (or C4 depending on numbering perspective, effectively yielding the 4-bromo-indanone).[1]

Reaction Scheme Visualization

SynthesisPath SM 2-Bromo-3-fluorobenzaldehyde (Starting Material) Int1 3-(2-Bromo-3-fluorophenyl) acrylic acid SM->Int1 Step 1: Knoevenagel (Malonic acid, Pyridine) Int2 3-(2-Bromo-3-fluorophenyl) propanoic acid Int1->Int2 Step 2: Selective Reduction (Zn/AcOH or H2/Rh) Int3 4-Bromo-5-fluoro-1-indanone Int2->Int3 Step 3: Friedel-Crafts (SOCl2, then AlCl3) Product 4-Bromo-5-fluoroindane (Final Target) Int3->Product Step 4: Ionic Hydrogenation (Et3SiH, TFA)

Figure 1: Strategic workflow for the regioselective synthesis of 4-bromo-5-fluoroindane.

Detailed Experimental Protocols

Step 1: Knoevenagel Condensation

Objective: Convert the aldehyde to the cinnamic acid derivative.

  • Reagents: 2-Bromo-3-fluorobenzaldehyde (1.0 equiv), Malonic acid (1.2 equiv), Pyridine (solvent/base), Piperidine (cat).[1]

  • Protocol:

    • Dissolve 2-bromo-3-fluorobenzaldehyde (20.3 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in pyridine (60 mL).

    • Add piperidine (1.0 mL) as a catalyst.

    • Heat the mixture to 80–100 °C for 4 hours. Evolution of CO₂ indicates decarboxylation.

    • Workup: Cool to room temperature and pour into ice-cold HCl (6M, 200 mL) to precipitate the acid.

    • Filter the white solid, wash with water, and dry in a vacuum oven.

    • QC: Check 1H NMR for trans-alkene doublets (J ~16 Hz).

Step 2: Selective Alkene Reduction

Objective: Reduce the double bond to a single bond without debrominating the aromatic ring.

  • Critical Note: Standard Pd/C hydrogenation often causes hydrodebromination. Use Zn/AcOH or Rh/C.

  • Reagents: 3-(2-Bromo-3-fluorophenyl)acrylic acid, Zn dust, Acetic Acid.[1]

  • Protocol:

    • Suspend the acrylic acid derivative (10 g) in glacial acetic acid (100 mL).

    • Add activated Zinc dust (5 equiv) portion-wise to control exotherm.

    • Heat to 100 °C for 2–4 hours. Monitor by HPLC/TLC (disappearance of UV-active conjugated alkene).

    • Workup: Filter off excess Zinc while hot. Dilute filtrate with water and extract with Ethyl Acetate.

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield Target: >85% of 3-(2-bromo-3-fluorophenyl)propanoic acid.

Step 3: Intramolecular Friedel-Crafts Cyclization

Objective: Form the indanone ring.[1] This is the regiodetermining step.

  • Mechanism: The acid chloride is generated in situ. The cyclization occurs at the position para to the fluorine (C6 of the benzene ring), which corresponds to the C7 position of the indanone relative to the carbonyl, but due to the bridgehead adjacency of the bromine, this yields the 4-bromo isomer.[1]

  • Reagents: Thionyl Chloride (SOCl₂), Aluminum Chloride (AlCl₃), DCM (anhydrous).

  • Protocol:

    • Acid Chloride Formation: Dissolve the propanoic acid (5.0 g) in DCM (50 mL). Add SOCl₂ (2 equiv) and a drop of DMF. Reflux for 2 hours. Concentrate to dryness to remove excess SOCl₂.

    • Cyclization: Redissolve the crude acid chloride in DCM (50 mL).

    • Cool a suspension of AlCl₃ (1.5 equiv) in DCM (50 mL) to 0 °C .

    • Add the acid chloride solution dropwise to the AlCl₃ suspension.

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Pour carefully onto ice/water.

    • Purification: Extract with DCM. Wash with NaHCO₃ (sat).[2] Flash chromatography (Hexane/EtOAc) may be required to remove trace oligomers.

    • Product: 4-Bromo-5-fluoro-1-indanone .

Step 4: Ionic Hydrogenation (Carbonyl Reduction)

Objective: Reduce the ketone to the methylene group to yield the final indane.

  • Why this method? Wolff-Kishner conditions (hydrazine/KOH/heat) can cause nucleophilic aromatic substitution of the fluorine or bromine. Ionic hydrogenation (Et₃SiH/TFA) is mild and chemoselective.

  • Reagents: Triethylsilane (Et₃SiH), Trifluoroacetic Acid (TFA).

  • Protocol:

    • Dissolve 4-bromo-5-fluoro-1-indanone (2.3 g, 10 mmol) in TFA (10 mL).

    • Add Triethylsilane (3.5 g, 30 mmol, 3 equiv).

    • Stir at 60 °C for 12–24 hours in a sealed vial.

    • Monitoring: The ketone peak (approx 1715 cm⁻¹) will disappear in IR; C=O signal vanishes in ¹³C NMR.

    • Workup: Remove TFA under reduced pressure. Dissolve residue in Ether/EtOAc, wash with NaHCO₃ (to neutralize residual acid) and brine.

    • Purification: Distillation or low-temperature recrystallization from pentane.

Quantitative Data Summary

ParameterSpecification / TargetNotes
Overall Yield 45% – 55% (4 steps)Step 3 is usually the yield-limiting step.[1]
Purity >98% (HPLC)Essential for biological testing.
Appearance Clear oil or low-melting solid4-Bromoindanes are often oils at RT.[1]
¹H NMR Diagnostic Indane CH₂ multipletsLook for "quintet-like" signal at ~2.1 ppm (C2).
Regio-purity >20:1No 6-bromo isomer should be detectable if Step 3 is controlled.[1]

References

  • Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones.[1][3][4] Molecules, 12(1), 74–85.[3][4] (Demonstrates that direct bromination fails for 4-selectivity).

  • ChemicalBook. 4-Bromo-1-indanone Synthesis Protocols. (General procedure for 4-bromoindanone via Friedel-Crafts).[1][5]

  • Incyte Corporation. (2018). Patent WO2018112136. Indoleamine 2,3-dioxygenase inhibitors.[1] (Cites use of 4-bromo-5-fluoroindane derivatives).[1][3][4][6]

  • BenchChem. Synthesis of 5-Fluoro-1-indanone Derivatives.

Sources

Application

Functionalization of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene for drug discovery

Application Note: Strategic Functionalization of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene for Drug Discovery Abstract This guide details the synthetic utility and strategic application of 4-Bromo-5-fluoro-2,3-dihydro-1H-in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene for Drug Discovery

Abstract

This guide details the synthetic utility and strategic application of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene (4-Bromo-5-fluoroindane) in medicinal chemistry. Distinguished by its conformationally restricted core and metabolic resilience, this scaffold offers a superior alternative to flexible ethyl-benzene derivatives. This document provides validated protocols for synthesizing the hydrocarbon core from commercial precursors and outlines modular functionalization strategies—specifically Suzuki-Miyaura coupling and Buchwald-Hartwig amination—to accelerate Structure-Activity Relationship (SAR) exploration in kinase inhibitor discovery.

The Scaffold Advantage: Why 4-Bromo-5-fluoroindane?

In the optimization of lead compounds, "scaffold hopping" from a flexible chain to a fused ring system often yields significant potency and stability gains. The 4-bromo-5-fluoroindane scaffold presents three distinct advantages:

  • Conformational Entropy Reduction: The fused five-membered ring locks the ethyl side chain into a planar conformation. This pre-organization reduces the entropic penalty of binding to protein pockets (e.g., kinase hinge regions), potentially improving affinity by 10–100 fold compared to non-rigid analogs.

  • Metabolic Blockade (The 5-Fluoro Effect): The C5 position in indanes is electronically activated and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting this position with Fluorine blocks this metabolic soft spot without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

  • The Ortho-Fluoro Activation: The high electronegativity of the fluorine atom at C5 inductively withdraws electron density from the C4-Bromine bond. This lowers the energy barrier for oxidative addition by Palladium(0) catalysts, making this scaffold highly reactive in cross-coupling reactions, even under mild conditions.

Synthesis of the Core Scaffold

While 4-bromo-5-fluoro-1-indanone (CAS: 935681-01-9) is commercially available, the fully reduced hydrocarbon 4-bromo-5-fluoro-2,3-dihydro-1H-indene is often required to avoid the polarity of the ketone.

Protocol A: Mild Deoxygenation via Silane Reduction

Rationale: Standard Wolff-Kishner conditions (hydrazine/KOH, 200°C) may cause defluorination or protodebromination. A Lewis-acid mediated silane reduction is milder and chemoselective.

Reagents:

  • Starting Material: 4-Bromo-5-fluoro-1-indanone (1.0 eq)

  • Reductant: Triethylsilane (Et3SiH) (3.0 eq)

  • Solvent/Catalyst: Trifluoroacetic acid (TFA) (excess, as solvent) or BF3·OEt2 in DCM.

Procedure:

  • Dissolve 4-bromo-5-fluoro-1-indanone (10 mmol) in TFA (20 mL) at 0°C under N2.

  • Add Triethylsilane (30 mmol) dropwise over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1); the product will be less polar (higher Rf).

  • Workup: Pour reaction mixture into ice-water. Extract with Hexanes (3 x 50 mL). Wash combined organics with sat. NaHCO3 (carefully!) to neutralize acid, then Brine.

  • Purification: Dry over MgSO4, concentrate, and purify via short-path silica plug (eluting with 100% Hexanes) to yield the clear oil 4-bromo-5-fluoroindane .

Functionalization Workflows

The following diagram illustrates the divergent synthesis pathways accessible from the core scaffold.

G Core 4-Bromo-5-fluoro- 2,3-dihydro-1H-indene (Core Scaffold) Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (Amination) Core->Buchwald HNR2 Pd2(dba)3 / XPhos Lithiation Li-Halogen Exchange (Carboxylation/Formylation) Core->Lithiation n-BuLi, -78°C then CO2 or DMF Prod_Suzuki 5-Fluoro-4-aryl-indane (Kinase Inhibitor Core) Suzuki->Prod_Suzuki Prod_Buchwald 4-Amino-5-fluoro-indane (Hinge Binder) Buchwald->Prod_Buchwald Prod_Lithiation 5-Fluoro-indane-4-carboxylic acid Lithiation->Prod_Lithiation

Figure 1: Divergent functionalization pathways for the 4-bromo-5-fluoroindane scaffold.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the 4-bromo-5-fluoro system. The ortho-fluorine accelerates the reaction, allowing the use of milder bases and lower temperatures, which preserves sensitive functional groups on the coupling partner.

Experimental Design
  • Catalyst: Pd(dppf)Cl2·DCM is robust and effective for sterically hindered aryl bromides.

  • Base: Potassium Phosphate (K3PO4) is preferred over Carbonates to minimize defluorination side-reactions.

  • Solvent: 1,4-Dioxane/Water (4:1) provides the necessary polarity for the boronic acid while dissolving the lipophilic indane.

Step-by-Step Procedure
  • Preparation:

    • In a 20 mL microwave vial or round-bottom flask, charge:

      • 4-Bromo-5-fluoro-2,3-dihydro-1H-indene (1.0 equiv, 215 mg, 1.0 mmol)

      • Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

      • K3PO4 (Tribasic, 3.0 equiv, 636 mg, 3.0 mmol)

      • Pd(dppf)Cl2·DCM (0.05 equiv, 41 mg, 0.05 mmol)

  • Inertion:

    • Cap the vial and purge with Argon or Nitrogen for 5 minutes.

    • Add 1,4-Dioxane (4 mL) and Degassed Water (1 mL) via syringe.

  • Reaction:

    • Heat to 80°C for 4–6 hours. (Note: Microwave irradiation at 100°C for 30 mins is also effective).

    • Monitoring: Check LCMS for consumption of the bromide (M+H not usually visible for hydrocarbon, look for UV disappearance) and appearance of product mass.

  • Workup:

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Pd black.

    • Wash filtrate with Water (2 x 10 mL) and Brine (10 mL).

    • Dry over Na2SO4 and concentrate in vacuo.

  • Validation (QC):

    • 19F NMR: The starting material shows a specific signal (approx -115 ppm). The coupled product will shift significantly (typically downfield to -120 to -130 ppm depending on the aryl partner), providing a rapid "Yes/No" confirmation of coupling without full purification.

Data Summary & Expected Results

ParameterReactant (Br-F-Indane)Product (Biaryl)Notes
Molecular Weight ~215.06Variable
1H NMR (Ar-H) Doublet at ~7.2 ppmMultiplet (New Ar protons)Loss of coupling to Br
19F NMR Singlet ~ -115 ppmShifted SingletDiagnostic for conversion
Metabolic Stability HighHighF-atom protects C5
LogP (Calc) ~3.8~4.5 - 5.0Lipophilic; requires polar groups on R

References

  • Synthesis of Indanone Precursors

    • Journal of the Chemical Society of Pakistan, 2016, 38(3), 546-552. "Bromination of 4-Bromoindanone and 5-Bromoindanone..."

  • Fluorine in Medicinal Chemistry (Metabolic Stability)

    • Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369. "Fluorine in Medicinal Chemistry."
  • Suzuki Coupling of Ortho-Fluoro Bromides

    • Journal of Organic Chemistry, 2011, 76(10), 4068-4074. "Palladium-Catalyzed Cross-Coupling Reactions of Ortho-Substituted Aryl Halides."
  • Commercial Availability & Properties

    • PubChem Compound Summary for 4-Bromo-5-fluoro-1-indanone.

Note: Always perform a risk assessment before handling halogenated indanes. While generally stable, they can be skin irritants and should be handled in a fume hood.

Method

Scalable preparation of 4-Bromo-5-fluoroindane intermediates

Application Note: Scalable Preparation of 4-Bromo-5-fluoroindane Intermediates Abstract The 4-bromo-5-fluoroindane scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Preparation of 4-Bromo-5-fluoroindane Intermediates

Abstract

The 4-bromo-5-fluoroindane scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, GPCR modulators, and nucleotide analogues. However, its preparation is often bottlenecked by poor regioselectivity during direct electrophilic aromatic substitution (EAS) of 5-fluoroindane, which predominantly yields the pharmacologically undesired 6-bromo isomer. This Application Note details a scalable, regiochemically "locked" synthetic route via the Intramolecular Friedel-Crafts Acylation of 3-(2-bromo-3-fluorophenyl)propanoic acid. This protocol ensures exclusive formation of the 4-bromo isomer, eliminates the need for difficult isomer separation, and utilizes mild silane-mediated reduction to preserve the aryl halide motifs.

Strategic Route Selection

The Problem: Direct Bromination

Direct bromination of 5-fluoroindane using


 or NBS is non-viable for scale-up. The fluorine atom at position 5 directs the incoming electrophile to the para position (C6) or ortho position (C4). Due to steric hindrance at the C4 "bridgehead pocket," the 6-bromo-5-fluoroindane  isomer is favored (typically >60:40 ratio), requiring expensive preparatory HPLC for separation.
The Solution: De Novo Ring Construction

To guarantee the 4-bromo-5-fluoro substitution pattern, the benzene ring must be pre-functionalized before the cyclopentyl ring is closed.

  • Precursor: 3-(2-bromo-3-fluorophenyl)propanoic acid.

  • Mechanism: The bromine atom at the ortho-position (C2 of the phenyl ring) blocks cyclization at that site, forcing the ring closure to occur exclusively at the C6 position. This regiochemical "lock" results in the formation of the C1-C7a bond, placing the pre-existing bromine at C4 and fluorine at C5 of the resulting indanone.

RouteStrategy Start 5-Fluoroindane DirectBr Direct Bromination (Br2/FeBr3) Start->DirectBr Non-Scalable Mix Mixture: 6-Br (Major) + 4-Br (Minor) DirectBr->Mix Non-Scalable AltStart 3-(2-bromo-3-fluorophenyl) propanoic acid Cyclization Friedel-Crafts Cyclization AltStart->Cyclization Indanone 4-Bromo-5-fluoro-1-indanone (Single Regioisomer) Cyclization->Indanone Reduction Silane Reduction (Et3SiH/TFA) Indanone->Reduction Target 4-Bromo-5-fluoroindane Reduction->Target

Figure 1: Comparison of direct bromination (red, flawed) vs. de novo ring construction (green, recommended).

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Reagent Quality

(Anhydrous, >99%)
Moisture deactivates the Lewis acid, stalling cyclization and causing "tarring."
Temperature (Step 1) 40°C (Reflux) -> RTHigh temperatures in Friedel-Crafts can cause de-bromination or rearrangement.
Reduction Method

/ TFA
Avoids catalytic hydrogenation (

), which poses a high risk of hydrodehalogenation (stripping the Br/F atoms).
Quenching Inverse Addition (Pour rxn into ice)The aluminum complex hydrolysis is violently exothermic. Controlled addition prevents thermal runaway.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-5-fluoro-1-indanone

Reaction Type: Intramolecular Friedel-Crafts Acylation[1]

Materials:

  • 3-(2-bromo-3-fluorophenyl)propanoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Aluminum Chloride (

    
    ), anhydrous (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous (10 V)

  • DMF (Catalytic, 2-3 drops)

Protocol:

  • Acid Chloride Formation:

    • Charge the propanoic acid derivative and DCM into a reactor under

      
       atmosphere.
      
    • Add catalytic DMF.

    • Add

      
       dropwise at 0–5°C.
      
    • Warm to reflux (40°C) and stir for 2 hours.

    • IPC (In-Process Control): Monitor by TLC/HPLC (quench aliquot with MeOH). Target: <1% Starting Acid.

    • Concentrate under vacuum to remove excess

      
       and DCM. Re-dissolve residue in fresh anhydrous DCM.
      
  • Cyclization:

    • In a separate vessel, suspend anhydrous

      
       in DCM at 0°C.
      
    • Slowly add the acid chloride solution to the

      
       suspension over 1 hour, maintaining internal temperature <10°C.
      
    • Allow to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

    • Mechanism Check: The complexation of the acyl chloride with aluminum generates the acylium ion, which attacks the C6 position.

  • Work-up:

    • Safety Warning: Slowly pour the reaction mixture into a stirred mixture of ice/water (Inverse quench). Evolution of HCl gas will occur—ensure scrubber is active.

    • Separate phases. Extract aqueous layer with DCM.[2]

    • Wash combined organics with 1M

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Hexane/Ethyl Acetate (typically 9:1) to yield off-white crystals.

Step 2: Reduction to 4-Bromo-5-fluoroindane

Reaction Type: Ionic Hydrogenation

Materials:

  • 4-Bromo-5-fluoro-1-indanone (from Step 1)

  • Triethylsilane (

    
    ) (2.5 equiv)
    
  • Trifluoroacetic Acid (TFA) (Solvent/Catalyst, 5 V)

  • Ammonium Chloride (

    
    ) (sat.[3] aq.)
    

Protocol:

  • Dissolve the indanone in TFA at 0°C.

  • Add

    
     dropwise over 30 minutes. (Note: Exothermic).
    
  • Allow to warm to RT and stir for 12–16 hours.

  • IPC: Monitor disappearance of the ketone peak by HPLC.

  • Work-up:

    • Concentrate TFA under reduced pressure (recycle if possible).

    • Dilute residue with Ethyl Acetate.

    • Wash carefully with sat.

      
       until pH is neutral (CO2 evolution!).
      
    • Wash with water and brine.[4]

    • Concentrate to yield the target oil/low-melting solid.

Analytical Controls & Characterization

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0% AreaC18 Column, ACN/Water + 0.1% Formic Acid.
Regio-ID (

NMR)
Distinct splitting patternThe 4-Br, 5-F pattern shows specific coupling constants (

) distinct from the 6-Br isomer.
Residual Solvent < 5000 ppm (DCM)GC-Headspace analysis.

Key NMR Signature (4-Bromo-5-fluoroindane):

  • Look for the aromatic protons. In the 4-bromo-5-fluoro isomer, the protons are at positions 6 and 7. They are ortho to each other.

  • 
     coupling is typically ~8 Hz.
    
  • 
     coupling will be observed for H-6 (ortho to F) but weak/none for H-7 (meta to F).
    

Process Safety & Workflow Visualization

ProcessWorkflow Start Start: Acid Derivative AcCl Step 1A: Acid Chloride (SOCl2, DCM) Start->AcCl Activation FCA Step 1B: Friedel-Crafts (AlCl3, 0°C) AcCl->FCA Cyclization Quench Critical Safety Step: Inverse Quench into Ice FCA->Quench Exotherm Control Indanone Intermediate: Indanone Isolated Quench->Indanone Purification Reduct Step 2: Reduction (TFA, Et3SiH) Indanone->Reduct Deoxygenation Final Final Product: 4-Bromo-5-fluoroindane Reduct->Final Isolation

Figure 2: Step-by-step process flow with critical safety checkpoints.[5]

References

  • Regioselectivity in Indanone Synthesis: Choi, T., & Ma, E. (2007).[6][7][8] Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with

    
     Under Acidic and Basic Conditions. Molecules, 12(1), 74-85.[7][8]
    [Link]
    (Demonstrates the difficulty of directing bromination on the indanone core, supporting the de novo ring construction strategy).
    
  • Friedel-Crafts Cyclization Protocol: Larsen, S. D., et al. (2016). Process for the preparation of 4-bromo-2,3-dihydro-1H-inden-1-one. U.S. Patent No. 9,249,239.[2] Washington, DC: U.S. Patent and Trademark Office. (The authoritative industrial protocol for synthesizing 4-bromo-1-indanone via AlCl3 cyclization).

  • General Indanone Chemistry: Vasilenko, D. A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-79. [Link] (Comprehensive review of indanone synthesis strategies).

Sources

Application

Application Note &amp; Protocol: Regioselective Functionalization of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene via Lithium-Halogen Exchange and Electrophilic Trapping

An in-depth guide for researchers, scientists, and drug development professionals. Preamble: Strategic Importance of the Indane Scaffold The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Preamble: Strategic Importance of the Indane Scaffold

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and commercially significant pharmaceuticals.[1] Its rigid, bicyclic structure provides a valuable platform for orienting substituents in three-dimensional space. The targeted functionalization of this core is paramount for developing novel molecular entities. This guide details a robust and versatile method for the C4-functionalization of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene. By leveraging a low-temperature lithium-halogen exchange, a highly reactive aryllithium intermediate is generated, which can be intercepted by a wide array of electrophiles to forge new carbon-carbon or carbon-heteroatom bonds. This protocol provides a gateway to a diverse library of novel indane derivatives from a common precursor.

Mechanistic Rationale and Causality

The overall transformation is a two-step sequence: (A) formation of an aryllithium intermediate via lithium-halogen exchange, followed by (B) nucleophilic attack of the aryllithium onto an electrophile. Understanding the principles governing each step is critical for successful execution.

A. Step 1: Aryllithium Generation via Lithium-Halogen Exchange

The core of this protocol is the transmetalation reaction where the bromine atom of the aryl bromide is exchanged for a lithium atom. This reaction is typically rapid at cryogenic temperatures.

Ar-Br + n-BuLi ⇌ Ar-Li + n-BuBr

  • Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used reagent for this purpose, offering a good balance of reactivity and handling safety compared to its more pyrophoric counterparts like tert-butyllithium.[2][3] While the fluorine atom is a known ortho-directing group for C-H activation (directed ortho-metalation), the lithium-halogen exchange at a C-Br bond is kinetically much faster, ensuring high regioselectivity at the C4 position.[4]

  • Solvent Effects: The reaction is performed in an anhydrous aprotic ether, typically tetrahydrofuran (THF). THF plays a crucial role by solvating the lithium cation and breaking down the oligomeric aggregates in which n-BuLi exists in hydrocarbon solvents.[4][5] This deaggregation significantly increases the basicity and reactivity of the reagent.

  • Temperature Control: The process is highly exothermic and must be conducted at cryogenic temperatures (-78 °C). This low temperature is essential to:

    • Prevent side reactions, such as the deprotonation of THF by n-BuLi, which becomes significant at temperatures above -40 °C.[2][6]

    • Ensure the stability of the generated 4-lithio-5-fluoro-2,3-dihydro-1H-indene intermediate, which can be prone to decomposition at higher temperatures.

B. Step 2: Electrophilic Trapping

The generated aryllithium species is a potent nucleophile and a strong base. It will readily react with a wide range of electrophiles (E⁺) to form a new covalent bond.

Ar-Li + E⁺ → Ar-E

The choice of electrophile dictates the final functionality introduced onto the indane scaffold. Common examples include aldehydes, ketones, carbon dioxide, alkyl halides, and silyl chlorides.[7][8] The electrophile is added after the lithium-halogen exchange is complete, allowing for a controlled, one-pot functionalization.

cluster_step1 Step 1: Lithium-Halogen Exchange cluster_step2 Step 2: Electrophilic Trapping Start 4-Bromo-5-fluoro- 2,3-dihydro-1H-indene Intermediate 4-Lithio-5-fluoro- 2,3-dihydro-1H-indene (Aryllithium Intermediate) Start->Intermediate Fast Exchange Reagent1 n-BuLi (in THF, -78 °C) Electrophile Electrophile (E+) (e.g., Aldehyde, CO₂, etc.) Product 4-Substituted-5-fluoro- 2,3-dihydro-1H-indene (Ar-E) Intermediate2->Product Nucleophilic Attack

Caption: Reaction workflow for lithiation and electrophilic trapping.

Critical Safety Mandates: Handling Organolithium Reagents

Organolithium reagents like n-BuLi are pyrophoric, igniting spontaneously upon contact with air and reacting violently with water.[6][9][10][11] Strict adherence to safety protocols is not optional; it is essential for preventing fire, explosion, and serious injury.

  • Inert Atmosphere: All operations must be conducted under an inert atmosphere (dry Argon or Nitrogen) using Schlenk line or glovebox techniques.[12][13]

  • Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120 °C for several hours and cooled under an inert gas stream) to remove any trace of moisture.[9][12] Solvents must be anhydrous.

  • Personal Protective Equipment (PPE):

    • A flame-resistant lab coat (e.g., Nomex) is mandatory.[10][14]

    • Safety glasses or goggles must be worn at all times.[14]

    • Wear appropriate gloves. A common practice is to wear nitrile gloves underneath neoprene or other heavy-duty gloves for enhanced protection.[13][14]

  • Reagent Transfer: Use well-maintained syringes or a double-tipped needle (cannula) for transferring organolithium solutions.[9][12] Never draw more than two-thirds of the syringe's capacity.

  • Quenching: Both the reaction mixture and any excess reagent must be quenched carefully. A less reactive alcohol like isopropanol should be used for the initial quench of excess reagent, followed by methanol, and finally water.[15]

Experimental Protocol

This protocol describes the lithiation of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene and subsequent trapping with a generic electrophile (benzaldehyde is used as an illustrative example).

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )ConcentrationAmountMoles (mmol)Notes
4-Bromo-5-fluoro-2,3-dihydro-1H-indeneC₉H₈BrF215.06-1.075 g5.0Starting Material
n-ButyllithiumC₄H₉Li64.062.5 M in hexanes2.2 mL5.51.1 eq., Pyrophoric!
BenzaldehydeC₇H₆O106.12-0.56 mL5.51.1 eq., Purify by distillation
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-50 mL-Dry over sodium/benzophenone
Saturated aq. NH₄ClNH₄Cl53.49-30 mL-Quenching solution
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-~100 mL-For extraction
Brine (Saturated aq. NaCl)NaCl58.44-30 mL-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-Drying agent
Step-by-Step Methodology
  • Apparatus Preparation: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and rubber septa on the inlets. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of Argon.[9]

  • Reaction Setup: Through one of the septa, add 4-Bromo-5-fluoro-2,3-dihydro-1H-indene (1.075 g, 5.0 mmol) to the flask. Evacuate and backfill with Argon three times. Add anhydrous THF (50 mL) via syringe.

  • Cooling: Place the flask in a dry ice/acetone bath and cool the solution to an internal temperature of -78 °C with stirring.

  • Lithiation: Slowly add n-butyllithium solution (2.2 mL, 5.5 mmol, 2.5 M in hexanes) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C.[16] After the addition is complete, stir the resulting pale yellow solution at -78 °C for an additional 45 minutes.

  • Electrophilic Trap: Add freshly distilled benzaldehyde (0.56 mL, 5.5 mmol) dropwise via syringe. Stir the reaction mixture at -78 °C for 2 hours.

  • Warming and Quenching: Remove the dry ice/acetone bath and allow the reaction to warm slowly to 0 °C in the cold bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (30 mL).[17]

  • Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (30 mL) and brine (30 mL).[15] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Flame-dry glassware under vacuum p2 Cool under Argon p1->p2 p3 Add Substrate & THF p2->p3 r1 Cool to -78 °C p3->r1 r2 Add n-BuLi dropwise (Stir 45 min) r1->r2 r3 Add Electrophile (Stir 2 hr) r2->r3 r4 Warm to 0 °C r3->r4 r5 Quench with sat. NH₄Cl solution r4->r5 w1 Extract with Et₂O r5->w1 w2 Wash with H₂O/Brine w1->w2 w3 Dry over Na₂SO₄ w2->w3 w4 Concentrate w3->w4 w5 Purify via Chromatography w4->w5

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.

Start Low or No Product Yield? Q1 Was the n-BuLi titrated? Start->Q1 S1_Yes Titrate n-BuLi before use. Use freshly opened bottle. Q1->S1_Yes No S1_No Proceed to next check Q1->S1_No Yes Q2 Were all reagents and glassware scrupulously dry? S1_No->Q2 S2_Yes Re-dry all glassware. Use freshly distilled solvents. Q2->S2_Yes No S2_No Proceed to next check Q2->S2_No Yes Q3 Was temperature maintained at -78 °C during additions? S2_No->Q3 S3_Yes Ensure slow addition. Monitor internal temperature. Q3->S3_Yes No S3_No Side reactions occurred. Repeat with strict T control. Q3->S3_No Yes

Caption: Troubleshooting decision tree for low product yield.

ProblemPotential Cause(s)Recommended Solution(s)
No reaction / Starting material recovered 1. Inactive n-BuLi reagent (degraded by air/moisture). 2. Reaction quenched by moisture from glassware or solvent.1. Titrate the n-BuLi solution prior to use. Use a fresh bottle if necessary. 2. Ensure rigorous drying of all apparatus and use freshly distilled anhydrous solvents.
Main product is 5-fluoro-2,3-dihydro-1H-indene (debrominated) The aryllithium intermediate was formed but quenched by a proton source (e.g., trace water) before the electrophile was added.This reinforces the need for strictly anhydrous conditions. Ensure the electrophile is also anhydrous.
Complex mixture of unidentified products 1. Reaction temperature was too high, leading to side reactions (e.g., reaction with THF). 2. The electrophile is unstable under the reaction conditions.1. Maintain strict temperature control at -78 °C throughout the lithiation and trapping steps. 2. Check the stability of the electrophile. Consider adding it as a solution in THF to aid temperature control.

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]

  • Yin, W., et al. (2023). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. Organic Letters, ACS Publications. [Link]

  • Lee, J., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Letters, ACS Publications. [Link]

  • University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • Dolgushin, F. M., et al. (2008). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Wang, Y., Wu, X., & Chi, Y. R. (2017). Synthesis of indanes via carbene-catalyzed single-electron-transfer processes and cascade reactions. Chemical Communications, RSC Publishing. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Slideshare. (n.d.). Presentation on LDA (LITHIUM DI ISOPROPYL AMINE). [Link]

  • Kaur, H., et al. (2016). Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review. SciSpace. [Link]

  • ReAgent. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. [Link]

  • Bridges, A. J., et al. (1984). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters, Elsevier. [Link]

  • University of California, Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • Zia, R. K., & Spawn, T. D. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. JoVE. [Link]

  • The UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]

  • Wikipedia. (n.d.). n-Butyllithium. [Link]

  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Grokipedia. (n.d.). n-Butyllithium. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). LCSS: BUTYLLITHIUMS. [Link]

  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric. [Link]

  • University of Rochester. (n.d.). Organolithium Reagents. [Link]

  • University of Bath. (n.d.). Directed (ortho) Metallation. [Link]

  • Wikipedia. (n.d.). sec-Butyllithium. [Link]

  • Common Organic Chemistry. (n.d.). s-Butyl Lithium. [Link]

Sources

Method

Grignard reagent formation from 4-Bromo-5-fluoro-2,3-dihydro-1H-indene

Technical Application Note: High-Fidelity Synthesis of (5-Fluoro-2,3-dihydro-1H-inden-4-yl)magnesium bromide Part 1: Executive Summary & Critical Analysis The Challenge: The Ortho-Fluoro Trap The synthesis of Grignard re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Fidelity Synthesis of (5-Fluoro-2,3-dihydro-1H-inden-4-yl)magnesium bromide

Part 1: Executive Summary & Critical Analysis

The Challenge: The Ortho-Fluoro Trap The synthesis of Grignard reagents from 4-Bromo-5-fluoro-2,3-dihydro-1H-indene presents a specific, high-risk failure mode common to ortho-halofluorobenzenes: Benzyne Elimination .

Standard Grignard formation (direct insertion of Mg metal) typically requires elevated temperatures (refluxing THF or Et₂O) to initiate and sustain the reaction. However, for this substrate, the presence of a fluorine atom ortho to the magnesium bond creates a destabilizing electronic environment. Upon formation of the Grignard species, the magnesium can eliminate fluoride (MgBrF), generating a highly reactive indalyne (benzyne derivative) intermediate. This intermediate rapidly polymerizes or reacts non-specifically, leading to tar formation, low yields (<30%), and safety hazards due to uncontrolled exotherms.

The Solution: Kinetic Control via Halogen-Metal Exchange To bypass the high-energy transition state of direct insertion, this protocol utilizes Halogen-Metal Exchange using the "Turbo Grignard" reagent (isopropylmagnesium chloride – lithium chloride complex , i-PrMgCl·LiCl).[1][2][3]

Mechanistic Advantages:

  • Low Temperature: The exchange proceeds rapidly at -15°C to 0°C , a temperature regime where the Grignard species is stable, but the activation energy for benzyne elimination is not reached.

  • LiCl Acceleration: The lithium chloride breaks up the polymeric aggregates of the Grignard reagent, increasing the nucleophilicity of the isopropyl group and accelerating the exchange rate by orders of magnitude compared to standard i-PrMgCl.

  • Ortho-Effect Assistance: Paradoxically, the ortho-fluorine atom facilitates the exchange by inductively acidifying the C-Br bond and potentially coordinating with the approaching Mg center, directing the metalation to the C4 position.

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the competition between the desired stable Grignard pathway and the catastrophic benzyne elimination pathway.

GrignardPathways Substrate 4-Bromo-5-fluoroindane Mg_Insertion Direct Mg Insertion (High Temp / Reflux) Substrate->Mg_Insertion Method A (Risky) Turbo_Exchange Turbo Grignard Exchange (i-PrMgCl·LiCl, -15°C) Substrate->Turbo_Exchange Method B (Recommended) Grignard Target Grignard: (5-Fluoro-2,3-dihydro-1H-inden-4-yl)MgBr Mg_Insertion->Grignard Initial Formation Turbo_Exchange->Grignard Rapid Exchange Benzyne_TS Transition State: Mg-F Elimination Grignard->Benzyne_TS Heat (>0°C) Product Functionalized Product (High Yield) Grignard->Product Electrophile Addition (-20°C) Benzyne Indalyne (Benzyne) Intermediate Benzyne_TS->Benzyne - MgBrF Tars Polymers / Side Products (Low Yield) Benzyne->Tars Polymerization

Figure 1: Mechanistic divergence showing the necessity of low-temperature exchange to avoid benzyne formation.

Part 3: Experimental Protocol (Halogen-Metal Exchange)

Objective: Preparation of 10 mmol of (5-fluoro-2,3-dihydro-1H-inden-4-yl)magnesium bromide.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8][9]AmountNotes
4-Bromo-5-fluoroindane 215.061.02.15 gStarting material. Dry, purity >98%.
i-PrMgCl[1][2][10]·LiCl ~1481.1~8.5 mL1.3 M solution in THF (Turbo Grignard).
THF (Anhydrous) 72.11N/A20 mLSolvent. Water <50 ppm.
Electrophile Var.1.2Var.e.g., Benzaldehyde, DMF, CO₂.
Equipment Setup
  • Vessel: 50 mL 3-neck round-bottom flask (flame-dried under vacuum).

  • Atmosphere: Argon or Nitrogen (positive pressure).

  • Temperature Control: Acetone/Dry Ice bath (for -15°C to -40°C control).

  • Addition: Pressure-equalizing addition funnel or syringe pump.

Step-by-Step Procedure

1. System Preparation:

  • Assemble the glassware while hot and cycle vacuum/Argon three times to ensure an oxygen-free, moisture-free environment.

  • Charge the flask with 4-Bromo-5-fluoroindane (2.15 g, 10 mmol) .

  • Add anhydrous THF (20 mL) via syringe. Stir to dissolve.

  • Cool the solution to -15°C . Note: Do not cool below -40°C initially, as the exchange kinetics may become too sluggish.

2. Magnesiation (The Critical Step):

  • Add the i-PrMgCl[3][11]·LiCl solution (1.1 equiv) dropwise over 10 minutes.

    • Observation: A slight color change (often to yellow or light brown) may occur.

  • Stir the reaction at -15°C for 30 to 60 minutes .

  • Monitoring: Pull a 0.1 mL aliquot and quench into sat. NH₄Cl (for protonated product check) or I₂/THF (for iodinated derivative check). Analyze via GC-MS or HPLC.

    • Success Criteria: >95% conversion of the starting bromide to the Grignard (observed as the des-bromo indane in proton quench or iodo-indane in iodine quench).

3. Electrophile Trapping:

  • Once conversion is confirmed, cool the mixture further to -20°C (optional, depending on electrophile reactivity).

  • Add the desired electrophile (e.g., aldehyde, ketone) slowly.

    • Caution: Exothermic reaction. Maintain internal temp < 0°C to prevent benzyne elimination from the remaining Grignard.

  • Allow the mixture to warm to room temperature only after the electrophile has fully reacted (typically 1 hour).

4. Workup:

  • Quench with saturated aqueous NH₄Cl or 1M HCl.

  • Extract with EtOAc or MTBE.

  • Dry over MgSO₄ and concentrate.

Part 4: Quality Control & Analytics

1. Titration of the Grignard Reagent Before use, the concentration of the commercial or synthesized Grignard must be verified.

  • Method: No-D-NMR or Salicylaldehyde Phenylhydrazone titration.

  • Protocol:

    • Dissolve accurately weighed salicylaldehyde phenylhydrazone (~0.5 mmol) in 5 mL dry THF (orange solution).

    • Add the Grignard solution dropwise via microsyringe.

    • Endpoint: Solution turns bright yellow (formation of the dianion).

    • Calculate Molarity:

      
      .
      

2. GC-MS Diagnostic Fragments

  • Starting Material (SM): 4-Bromo-5-fluoroindane (

    
    , 1:1 pattern).
    
  • Proton Quench (Hydrolysis): 5-Fluoroindane (

    
    ). Presence indicates successful Grignard formation.
    
  • Wurtz Homocoupling (Impurity): Bi-indane dimer (

    
    ). Indicates temperature was too high or addition too fast.
    

Part 5: Safety & Handling

  • Benzyne Hazard: If the reaction turns black and tars rapidly, benzyne formation has occurred. This is often accompanied by a runaway exotherm. Never heat this specific Grignard reaction to reflux.

  • Lithium Chloride: The Turbo Grignard reagent is hygroscopic. Re-seal bottles immediately with Parafilm.

  • Quenching: Grignard reagents are pyrophoric. Quench excess reagent slowly at 0°C.

References

  • Krasovskiy, A., & Knochel, P. (2004).[2][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2][3] Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Leroux, F., Manguin, C., & Schlosser, M. (2005). The "Ortho-Fluorine Effect" in Organometallic Chemistry. European Journal of Organic Chemistry, 2005(23), 5049–5056. Link

  • Bao, R. L.-Y., & Zhao, R. (2015). Synthesis of Functionalized Indanes via Grignard Reagents. Organic Process Research & Development, 19(5), 620-627.
  • Sigma-Aldrich. (2023). Isopropylmagnesium chloride lithium chloride complex solution technical data. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-5-fluoroindane via Column Chromatography

Welcome to the technical support guide for the purification of 4-bromo-5-fluoroindane. This document provides in-depth troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-bromo-5-fluoroindane. This document provides in-depth troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the column chromatography of this specific halogenated indane derivative. The guidance herein is grounded in established chromatographic principles and practical laboratory experience.

Introduction

4-Bromo-5-fluoroindane is a key intermediate in various synthetic pathways. Its purification via column chromatography, while routine, presents specific challenges due to its chemical nature. The presence of both bromine and fluorine atoms on the aromatic ring influences the molecule's polarity and its interaction with stationary phases. Potential issues such as co-elution with structurally similar impurities, on-column degradation, and poor separation efficiency are common hurdles. This guide is designed to provide a systematic approach to troubleshooting and optimizing the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.

Question 1: I'm observing poor separation between 4-bromo-5-fluoroindane and a non-polar impurity. What is the likely cause and how can I improve resolution?

Answer:

This is a common issue when purifying products from reactions that have gone to partial completion or have produced non-polar byproducts. The challenge lies in the relatively low polarity of 4-bromo-5-fluoroindane itself, which can lead to it eluting closely with other non-polar compounds.

  • Causality: The limited polarity of 4-bromo-5-fluoroindane means it has a strong affinity for non-polar mobile phases (like hexane) and a weaker affinity for the polar silica gel stationary phase. If an impurity is of very similar polarity, achieving separation can be difficult with standard solvent systems.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: The primary approach is to fine-tune the mobile phase composition. The goal is to find a solvent system that maximizes the small polarity differences between your product and the impurity.[1][2][3]

      • Reduce Solvent Strength: Decrease the percentage of the more polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture. This will increase the retention time of both compounds, but may enhance the separation between them.[4] An ideal starting point for optimization is to find a solvent system where the 4-bromo-5-fluoroindane has an Rf value between 0.2 and 0.4 on a TLC plate.[4][5]

      • Change Solvent Selectivity: If adjusting the polarity isn't sufficient, switch one of the solvents to alter the separation mechanism.[4] For instance, replacing ethyl acetate with dichloromethane or toluene can introduce different interactions (e.g., pi-pi stacking with toluene for aromatic compounds) that may improve separation.[6]

    • Employ a Shallow Gradient: Instead of running the column with a single isocratic solvent mixture, a shallow gradient elution can be very effective.[2][7] Start with a very non-polar mobile phase to elute the most non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.

Question 2: My 4-bromo-5-fluoroindane seems to be degrading on the silica gel column, leading to low recovery. How can I prevent this?

Answer:

While 4-bromo-5-fluoroindane is generally stable, some halogenated aromatic compounds can be sensitive to the acidic nature of standard silica gel.[5] This can lead to decomposition and subsequent loss of product.[8]

  • Causality: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. These acidic sites can catalyze the degradation of sensitive molecules.[5]

  • Troubleshooting Steps:

    • Assess Stability with 2D TLC: Before committing to a full column, you can quickly check for on-column stability. Spot your crude material on a TLC plate, run it in your chosen solvent system, then turn the plate 90 degrees and run it again in the same solvent.[5][8] If you see any new spots that are not on the diagonal, it's an indication of degradation.

    • Use Deactivated Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This is often done by preparing a slurry of the silica gel in the initial, non-polar eluent that contains a small amount (0.1-1%) of a non-nucleophilic base like triethylamine.[8][9] This will cap the acidic silanol groups and prevent them from interacting with your compound.

    • Consider an Alternative Stationary Phase: If your compound is highly acid-sensitive, switching to a more neutral stationary phase like alumina could be beneficial.[5][6][8] However, be aware that the elution order and solvent system will likely need to be re-optimized.

Question 3: I'm having trouble separating 4-bromo-5-fluoroindane from a more polar impurity. What are my options?

Answer:

This situation is often easier to resolve than separating from a non-polar impurity. The key is to find a mobile phase that provides good retention of the more polar impurity while allowing your product to elute.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Start with a very non-polar mobile phase, such as pure hexane or a low percentage of ethyl acetate in hexane (e.g., 1-5%). This will cause your less polar 4-bromo-5-fluoroindane to move down the column while the more polar impurity remains strongly adsorbed at the top.

    • Use a Step Gradient: You can start by eluting with a non-polar solvent to wash off your product. Once all of the 4-bromo-5-fluoroindane has been collected (as monitored by TLC), you can then switch to a much more polar solvent system to elute the polar impurity, thereby cleaning the column for future use.

Question 4: My compound is eluting too quickly (high Rf) or not at all (low Rf). How do I adjust my solvent system?

Answer:

This is a fundamental aspect of optimizing column chromatography and is best addressed through systematic TLC analysis.

  • For a High Rf (eluting too quickly): Your mobile phase is too polar. You need to decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mixture. This will increase the interaction of your compound with the stationary phase and slow its elution.

  • For a Low Rf (eluting too slowly or stuck on the baseline): Your mobile phase is not polar enough. You need to increase the proportion of the polar solvent to increase the mobile phase's eluting strength and move your compound down the column more effectively.[2]

A good target Rf value for the compound of interest on a TLC plate is generally around 0.3.[5] This typically provides the best balance for good separation on a column.

Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification of 4-Bromo-5-fluoroindane

This protocol assumes a standard silica gel stationary phase and a hexane/ethyl acetate mobile phase, which is a common starting point for compounds of this polarity.

Materials:

  • Crude 4-bromo-5-fluoroindane

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Methodology:

  • Mobile Phase Selection (TLC):

    • Dissolve a small amount of the crude material in a suitable solvent like dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in a series of hexane/ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10).

    • Identify the solvent system that gives the 4-bromo-5-fluoroindane an Rf value of approximately 0.3.[5]

  • Column Packing (Slurry Method):

    • Secure the column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom.[10]

    • Add a small layer of sand over the plug.[10]

    • In a beaker, create a slurry of silica gel in your chosen initial, non-polar eluent.[10]

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.[10]

    • Once the silica has settled, add a protective layer of sand on top.[10][11]

  • Sample Loading:

    • Dissolve the crude 4-bromo-5-fluoroindane in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent itself).

    • Carefully apply the solution to the top of the silica gel bed using a pipette.[10][11]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[5][8]

  • Elution and Fraction Collection:

    • Begin adding your chosen mobile phase to the top of the column.

    • Maintain a constant head of solvent above the silica gel to prevent the column from running dry.

    • Collect fractions in test tubes.

    • If using a gradient, start with a less polar mixture and gradually increase the polarity.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions on TLC plates.[11]

    • Combine the fractions that contain the pure 4-bromo-5-fluoroindane.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation and Visualization

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (Hexane:Ethyl Acetate)Expected Rf Range for 4-Bromo-5-fluoroindaneNotes
98:20.4 - 0.6Good starting point for initial screening.
95:50.2 - 0.4Often provides optimal separation for column chromatography.
90:10< 0.2Use if the compound is showing very low retention in less polar systems.

Diagram 1: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis cluster_end Result TLC 1. TLC Analysis (Select Mobile Phase) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for purifying 4-bromo-5-fluoroindane.

Diagram 2: Troubleshooting Poor Separation

G Start Poor Separation (Co-elution) Q_Rf Is Rf of product ~0.3? Start->Q_Rf Adjust_Polarity Adjust mobile phase polarity to achieve Rf ~0.3 Q_Rf->Adjust_Polarity No Q_Selectivity Separation still poor? Q_Rf->Q_Selectivity Yes Adjust_Polarity->Q_Selectivity Change_Solvent Change solvent system (e.g., Hex/DCM or Hex/Toluene) Q_Selectivity->Change_Solvent Yes Success Improved Separation Q_Selectivity->Success No Try_Gradient Use a shallow gradient elution Change_Solvent->Try_Gradient Try_Gradient->Success

Caption: Decision tree for troubleshooting poor separation.

References

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography.
  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION.
  • BenchChem. (2025). Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography.
  • Unknown. (n.d.). How to run column chromatography.
  • ResearchGate. (n.d.). 8. Column Chromatography.

Sources

Optimization

Technical Support Center: Optimization of 4-Bromo-5-fluoroindane Couplings

Ticket ID: IND-Br-F-004 Subject: Overcoming Steric & Electronic Hindrance in C4-Indane Cross-Couplings Status: Open Support Level: Tier 3 (Senior Application Scientist) System Diagnostics: The "Peri-like" Pinch You are e...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-Br-F-004 Subject: Overcoming Steric & Electronic Hindrance in C4-Indane Cross-Couplings Status: Open Support Level: Tier 3 (Senior Application Scientist)

System Diagnostics: The "Peri-like" Pinch

You are encountering low yields or stalled reactions with 4-bromo-5-fluoroindane . This is not a standard aryl bromide coupling; it is a convergence of two distinct antagonistic forces:

  • Electronic Activation (The Trap): The C5-Fluorine atom is highly electronegative (

    
    ), inductively withdrawing electron density from the C4-Bromine bond. Theoretically, this accelerates oxidative addition.
    
  • Steric Blockade (The Wall): The C4 position is structurally crowded. It is flanked by the C5-Fluorine (Van der Waals radius

    
    ) on one side and the rigid alicyclic ring (C3/C3a) on the other. This creates a "peri-like" steric effect, preventing the rotation required for standard planar Pd-complexes to align.
    

Visualizing the Steric Conflict:

IndaneSterics cluster_mechanism Mechanistic Bottleneck Substrate 4-Bromo-5-fluoroindane StericClash Steric Clash: C5-F & C3-CH2 Substrate->StericClash Rigid Geometry OxAdd Oxidative Addition (Pd Insertion) StericClash->OxAdd Blocks Approach LigandSol Solution: Flexible, Bulky Ligands (e.g., XPhos, RuPhos) LigandSol->OxAdd Facilitates

Figure 1: Logical flow demonstrating how rigid geometry impedes the critical oxidative addition step, requiring specialized ligand intervention.

Core Modules: Optimization Strategy

Module A: Ligand Selection (The Engine)

Standard ligands like PPh3 or dppf are insufficient here. You require Dialkylbiarylphosphines (Buchwald Ligands) . These ligands are electron-rich (driving oxidative addition into the electron-poor C-Br bond) and bulky (forcing the product out via reductive elimination).

Reaction TypeRecommended LigandCatalyst SourceRationale
Suzuki-Miyaura XPhos or SPhos Pd-G3 / G4 PrecatalystSPhos is excellent for stability; XPhos handles the extreme steric bulk of the indane core better.
Buchwald-Hartwig RuPhos or BrettPhos RuPhos-Pd-G4RuPhos prevents

-hydride elimination in secondary amines; BrettPhos is essential for primary amines.
Negishi RuPhos Pd(RuPhos)G4Tolerates the zinc reagent while managing the steric wall of the indane.
Module B: Catalyst Activation (The Spark)

Stop using Pd(OAc)₂ + Ligand in situ. For 4-bromo-5-fluoroindane, the rate of oxidative addition is fighting against the rate of catalyst decomposition.

  • The Fix: Use G3 or G4 Palladacycle Precatalysts (e.g., XPhos-Pd-G4).

  • Why: These release the active mono-ligated L-Pd(0) species immediately upon exposure to base, ensuring a high concentration of active catalyst before the substrate degrades or the catalyst aggregates into inactive "Palladium black" [1].

Module C: The Protodeboronation Risk (Suzuki Specific)

The 5-fluoro group makes the ring electron-poor. If you are coupling with an electron-rich boronic acid, you risk protodeboronation (the boronic acid hydrolyzes to H-Ar instead of coupling).

  • Symptom: Boronic acid disappears (by TLC/LCMS), aryl bromide remains, no product formed.

  • Solution:

    • Switch from Boronic Acid to Pinacol Ester (BPin) .

    • Use anhydrous base (K₃PO₄ ) in dry solvent (Dioxane/Toluene) rather than aqueous carbonate systems.

Troubleshooting Guide (FAQs)

Q1: I see significant amounts of hydrodebromination (H replacing Br). Is my solvent wet?

  • Diagnosis: This is likely not due to water, but rather

    
    -hydride elimination  or radical abstraction from the solvent (especially if using THF).
    
  • Fix:

    • Switch solvent to 1,4-Dioxane or Toluene (less prone to H-abstraction).

    • Increase the catalyst loading to 2-3 mol%. A slow reaction allows time for side pathways to dominate.

    • Ensure your ligand:Pd ratio is 1:1 (using precatalysts). Excess ligand can sometimes slow down the cycle for extremely hindered substrates [2].[1]

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Product inhibition.[2] The rigid, fluorinated product might be coordinating to the Pd center, or the "Pd-black" formation has killed the cycle.

  • Fix:

    • Ligand Switch: Move to XPhos . Its structure is designed to "shield" the Pd center from product inhibition.

    • Base Switch: If using carbonate, switch to K₃PO₄ (Potassium Phosphate Tribasic). It is more soluble in organic/water mixes and provides a "buffered" pH that sustains the reaction longer.

Q3: Can I use microwave heating?

  • Answer: Yes, but with caution.

  • Protocol: 100°C for 30-60 minutes is often sufficient. However, for 4-bromo-5-fluoroindane, rapid heating can accelerate the degradation of the boronic partner faster than the coupling.

  • Recommendation: Try conventional heating at 80°C first. Use microwave only if the thermal reaction is clean but slow.

Gold Standard Protocol: Suzuki Coupling of 4-Bromo-5-fluoroindane

Objective: Couple 4-bromo-5-fluoroindane with Phenylboronic acid (Model).

Reagents:

  • 4-Bromo-5-fluoroindane (1.0 equiv)

  • Aryl Boronic Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos-Pd-G4 (2.0 mol%)

  • Base: K₃PO₄ (anhydrous, finely ground) (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed rigorously

Step-by-Step Workflow:

  • Preparation:

    • Charge a reaction vial with the Indane (1.0 eq), Boronate Ester (1.2 eq), and Base (3.0 eq).

    • Critical: Add the XPhos-Pd-G4 precatalyst (0.02 eq) last to avoid decomposition before solvent addition.

    • Seal the vial with a septum.[3]

  • Inerting:

    • Evacuate the vial and backfill with Argon (repeat 3x).[3]

    • Note: Nitrogen is acceptable, but Argon is heavier and blankets the reaction better.

  • Solvent Addition:

    • Add the degassed Dioxane/Water mixture via syringe.

    • Tip: To degas, sparge the solvent with Argon for 15 mins prior to use.[4] Do not rely on sonication alone.

  • Reaction:

    • Heat to 80°C (internal temperature) for 4–12 hours.

    • Monitor via LCMS.[3][4] Look for the disappearance of the Indane peak (M+).

  • Workup:

    • Filter through a Celite pad to remove Pd residues.

    • Dilute with EtOAc, wash with Brine.[4]

    • Purification Note: The 5-fluoro group alters polarity significantly; ensure your flash chromatography gradient is adjusted (often more polar than non-fluorinated analogs).

Decision Tree for Optimization

OptimizationTree Start Start: 4-Bromo-5-fluoroindane Coupling CheckYield Check Yield / Conversion Start->CheckYield LowConv Low Conversion (<50%) CheckYield->LowConv Stalled Dehal Side Product: Dehalogenation CheckYield->Dehal Wrong Product Proto Side Product: Protodeboronation CheckYield->Proto Missing Nucleophile Sol1 Action: Switch to XPhos-Pd-G4 Increase Temp to 100°C LowConv->Sol1 Sol2 Action: Switch Solvent to Toluene Use Anhydrous Conditions Dehal->Sol2 Sol3 Action: Use Boronic Ester (BPin) Slow Addition of Base Proto->Sol3

Figure 2: Troubleshooting logic flow based on LCMS analysis of crude reaction mixture.

References

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphine Ligands in Palladium-Catalyzed Amination and Ammonia Coupling Reactions. Chemical Science, 2(1), 27-50.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Troubleshooting

Troubleshooting catalyst poisoning when using 4-Bromo-5-fluoroindane

Technical Support Center: Catalyst Optimization for 4-Bromo-5-fluoroindane Status: Active Ticket ID: IND-BrF-001 Assigned Specialist: Senior Application Scientist, Catalysis Group[1] Executive Summary 4-Bromo-5-fluoroind...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 4-Bromo-5-fluoroindane

Status: Active Ticket ID: IND-BrF-001 Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary

4-Bromo-5-fluoroindane is a deceptive substrate.[1] While it appears to be a standard aryl bromide, the ortho-fluorine effect combined with the indane scaffold's benzylic reactivity creates a "kill zone" for palladium catalysts. Users frequently misdiagnose the issue as "catalyst poisoning" when it is often a kinetic stall caused by electronic repulsion or competitive benzylic activation.

This guide moves beyond generic advice to address the specific electronic and steric friction caused by the 5-fluoro substituent.

Part 1: The Diagnostic Workflow (Triage)

Before altering your reaction conditions, you must identify how the reaction is failing. Use this logic tree to diagnose the root cause.

TroubleshootingLogic Start START: Reaction Failed/Low Yield CheckAppearance Step 1: Visual Inspection Start->CheckAppearance PdBlack Precipitate: Black Powder (Pd Black) CheckAppearance->PdBlack Yes ClearSoln Solution: Clear/Homogeneous CheckAppearance->ClearSoln No Diagnosis1 CAUSE: Unstable Ligand or O2 Leak. FIX: Switch to Buchwald Ligands PdBlack->Diagnosis1 Catalyst Decomposition CheckGCMS Step 2: Analyze Crude (GC/LC-MS) ClearSoln->CheckGCMS ResultSM Result: 100% Starting Material CheckGCMS->ResultSM ResultDehal Result: Des-bromo (Indane-F) CheckGCMS->ResultDehal ResultHomo Result: Homocoupling CheckGCMS->ResultHomo Diagnosis2 CAUSE: Oxidative Addition Failure (Ortho-F Effect). FIX: Heat + Electron-Rich Ligand ResultSM->Diagnosis2 Diagnosis3 CAUSE: Beta-Hydride Elimination or Protodehalogenation. FIX: Anhydrous solvents ResultDehal->Diagnosis3 Diagnosis4 CAUSE: O2 Ingress or Transmetalation Stall. FIX: Degas + Base Check ResultHomo->Diagnosis4

Figure 1: Diagnostic logic tree for isolating failure modes in 4-Bromo-5-fluoroindane couplings.

Part 2: The "Ortho-Fluorine" Effect & Catalyst Death

The primary reason for failure with 4-Bromo-5-fluoroindane is not extrinsic poisoning, but intrinsic kinetic inhibition .[1]

The Mechanism: In a standard Suzuki or Buchwald coupling, the first step is Oxidative Addition (OA) , where Pd(0) inserts into the C-Br bond.

  • Electronic Repulsion: The fluorine atom at position 5 is electron-withdrawing (inductive), which should help OA. However, its lone pairs create a mesomeric repulsion that destabilizes the transition state.

  • The "Zipper" Effect: Because the indane ring is fused, the C4-C5 bond length is rigid. The fluorine atom is held in a fixed proximity to the bromine, creating a "steric wall" that prevents bulky Pd-ligand complexes from approaching the C-Br bond effectively.

The Consequence: If OA is too slow, the active Pd(0) species has nothing to do. It begins to aggregate with itself, forming Palladium Black (inactive metal). This looks like "poisoning," but it is actually "starvation."

The Solution: You must use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or RuPhos). These ligands force the OA step to occur faster than the catalyst can decompose.

Part 3: Impurity Management (The Hidden Poisons)

If you have ruled out kinetic issues (Part 2), your substrate likely contains synthesis-derived poisons.[1] 4-Bromo-5-fluoroindane is typically synthesized via bromination of 5-fluoroindane, often using Lewis Acids.[1]

Common Contaminants & Their Impact:

Impurity TypeSourceEffect on CatalystRemoval Protocol
Iron (Fe) / Aluminum (Al) Salts Residual Lewis acids from Friedel-Crafts or Bromination (

).[1]
Competes for Ligand: Fe binds phosphines, stripping them from Pd.Wash organic layer with 1M EDTA or Sodium Potassium Tartrate (Rochelle's Salt).
Thiophenes / Sulfur Impurities in coal-tar derived indane starting material.[1]Irreversible Poisoning: Sulfur binds permanently to Pd active sites.Stir crude indane with activated charcoal or Pd scavengers prior to coupling.
Isomers (6-Fluoro) Regioisomer formation during bromination.[1]Kinetic Drag: The 6-fluoro isomer reacts at a different rate, complicating kinetics.Recrystallization from Hexanes/IPA (The 4,5-isomer is typically more crystalline).
Benzylic Oxidation Products Air oxidation of the indane CH2 positions (Indanone derivatives).Redox Interference: Ketones can act as oxidants or chelators.Pass through a short plug of basic alumina.

Part 4: Protocol Optimization

Protocol A: The "Resurrection" Clean-Up

Use this if your starting material is yellow/orange (indicating Fe/Br2 impurities) or if the reaction stalls immediately.

  • Dissolution: Dissolve 4-Bromo-5-fluoroindane in Ethyl Acetate (10 mL/g).

  • Chelation Wash: Wash twice with 10% w/v aqueous Sodium Thiosulfate (removes

    
    ) followed by 0.5 M EDTA (pH 8)  (removes Fe/Al).
    
  • Adsorption: Dry organic layer over

    
    , then add Activated Charcoal (10 wt%) . Stir for 30 minutes.
    
  • Filtration: Filter through a pad of Celite .[2]

  • Result: The filtrate should be nearly colorless. Evaporate and use immediately.

Protocol B: The High-Performance Coupling (Suzuki Example)

Designed to overcome the Ortho-Fluorine Effect.[1]

  • Catalyst:

    
     (1.0 mol%) + XPhos  (2.0 mol%)
    
    • Why? XPhos is bulky enough to prevent Pd-black formation but electron-rich enough to force oxidative addition past the fluorine interference.[1]

  • Base:

    
     (3.0 equiv) in 1,4-Dioxane/Water (4:1) .[1]
    
    • Why? Weak bases like carbonate often fail with deactivated aryl bromides. Phosphate provides the necessary "kick" without deprotonating the sensitive benzylic protons of the indane ring.

  • Temperature: 80°C - 100°C.[1]

    • Note: Do not run at RT. The activation energy barrier caused by the Fluorine requires heat.

Part 5: Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately upon heating. Is this poisoning? A: Yes, this is likely "rapid catalyst death" due to lack of ligand stabilization.

  • Diagnosis: Your ligand-to-metal ratio is too low, or your solvent is wet (hydrolyzing the ligand).[1]

  • Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1. Ensure solvents are degassed (sparged with Argon for 15 mins).

Q2: I see conversion, but it stops at 60%. Adding more catalyst doesn't help. A: This is Product Inhibition . The biaryl product (containing the indane and the coupling partner) might be coordinating to the Pd, preventing further turnover.

  • Fix: Switch to a solvent with lower coordinating ability (e.g., Toluene instead of DMF) or use a catalyst with a tighter binding ligand (e.g., Pd-PEPPSI-IPr).

Q3: Can the benzylic protons on the indane ring cause issues? A: Absolutely. If you use strong bases like NaOtBu or KHMDS, you risk deprotonating the benzylic position (C1 or C3). This forms an enolate-like species that can shut down the catalytic cycle.[1]

  • Rule: Stick to inorganic bases (

    
    , 
    
    
    
    ,
    
    
    ). Avoid alkoxide bases.

Q4: Does the fluorine atom leave during the reaction (Defluorination)? A: Rare, but possible if using reducing conditions (e.g., formate as a CO source). If you see a mass corresponding to [M-F+H], you are undergoing hydrodefluorination.[1]

  • Fix: Ensure your reaction is strictly anhydrous and free of hydride sources.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]

  • The Ortho-Fluorine Effect in Transition Metal Catalysis. Chemical Reviews. [Link][1]

  • Understanding Oxidative Addition of Heteroaryl Halides to Pd(0). Organometallics. [Link]

  • Practical Guide to Catalyst Purification and Scavenging. Organic Process Research & Development. [Link]

Sources

Optimization

Recrystallization solvents for high-purity 4-Bromo-5-fluoro-2,3-dihydro-1H-indene

Critical Identification Note (CAS Verification) User Alert: You provided the chemical name 4-Bromo-5-fluoro-2,3-dihydro-1H-indene but linked it to CAS 1003048-72-3 . Database Match: CAS 1003048-72-3 corresponds to 4-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Identification Note (CAS Verification)

User Alert: You provided the chemical name 4-Bromo-5-fluoro-2,3-dihydro-1H-indene but linked it to CAS 1003048-72-3 .

  • Database Match: CAS 1003048-72-3 corresponds to 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one (a ketone derivative).[1][2]

  • Implication: While the protocols below are optimized for the halogenated indane core (lipophilic, crystalline), the presence of the ketone functionality (in the CAS match) increases polarity slightly.

  • Adjustment: This guide addresses the physicochemical class of halogenated indanes/indanones. The solvent systems recommended cover both variants, but polarity adjustments are noted in Module 1.

Module 1: Solvent Selection Matrix

Objective: Balance yield against the rejection of the critical impurity: the 6-bromo regioisomer .

Halogenated indanes are prone to "oiling out" (Liquid-Liquid Phase Separation) due to low melting points and high lipophilicity. The choice of solvent must suppress this while maximizing the thermodynamic difference between the 4-bromo (target) and 6-bromo (impurity) crystal lattices.

Primary Solvent Systems
Solvent SystemRolePolarity Index (

)
Recrystallization PotentialImpurity Rejection Profile
Heptane / Ethyl Acetate Standard Low (Mix)High Excellent for removing non-polar tars and baseline impurities. Moderate separation of regioisomers.[3]
IPA / Water (90:10) High Purity High (Protic)Very High Best for Regioisomer Purging. Water acts as a strong anti-solvent, forcing the lattice to pack tightly, excluding the slightly larger 6-bromo isomer.
Ethanol (Absolute) Alternative4.3ModerateGood for initial cleanup. Risk of yield loss due to high solubility of the product even at -20°C.
Toluene / Hexane LegacyLowLowNot Recommended. High risk of oiling out. Poor selectivity for fluorinated isomers.
Decision Logic: Selecting Your System

SolventLogic cluster_legend Process Outcome Start Start: Crude Purity Analysis CheckIsomer Is 6-Bromo Isomer > 5%? Start->CheckIsomer CheckColor Is Material Dark/Tarred? CheckIsomer->CheckColor No (Standard Purity) IPA_Water System A: IPA / Water (90:10) (Thermodynamic Control) CheckIsomer->IPA_Water Yes (Hard Separation) Heptane_EtOAc System B: Heptane / EtOAc (5:1) (Kinetic Control) CheckColor->Heptane_EtOAc No Charcoal Pre-treatment: Activated Carbon in refluxing Ethanol CheckColor->Charcoal Yes High Purity (>99.5%) High Purity (>99.5%) IPA_Water->High Purity (>99.5%) High Yield (>85%) High Yield (>85%) Heptane_EtOAc->High Yield (>85%) Charcoal->Heptane_EtOAc

Figure 1: Solvent selection decision tree based on impurity profile.

Module 2: Optimized Experimental Protocol (SOP)

Protocol ID: SOP-IND-REC-02 Target: Removal of 6-bromo isomer and suppression of oiling out.

Materials
  • Crude 4-Bromo-5-fluoro-2,3-dihydro-1H-indene (or Indanone).

  • Solvent: 2-Propanol (IPA) [HPLC Grade].

  • Anti-solvent: Deionized Water.

  • Seed Crystals: >99% pure sample (Critical for preventing oiling out).

Step-by-Step Workflow
  • Dissolution (Reflux):

    • Charge crude solid into a reactor.

    • Add IPA (5 vol) (5 mL per gram of solid).

    • Heat to 75°C - 80°C with agitation.

    • Checkpoint: If solids remain, add IPA in 0.5 vol increments. Do not exceed 8 vol.

  • Polishing Filtration (Hot):

    • While at 75°C, filter through a 0.45 µm PTFE membrane to remove inorganic salts (e.g., AlCl3 residues from Friedel-Crafts synthesis).

  • Metastable Zone Entry:

    • Cool the filtrate slowly to 55°C .

    • CRITICAL STEP: Add Seed Crystals (1 wt%) .

    • Hold temperature at 55°C for 30 minutes. Validation: Ensure seeds do not dissolve. This provides a template for the 4-bromo lattice.

  • Anti-Solvent Addition:

    • Begin adding Water (warm, 50°C) dropwise.

    • Target Ratio: Final solvent composition should be IPA:Water (85:15).

    • Observation: The solution will turn turbid. If oil droplets form (emulsion), stop water addition and reheat slightly until clear, then cool slower.

  • Cooling Ramp:

    • Cool from 55°C to 20°C at a rate of 5°C per hour .

    • Why? Fast cooling traps the 6-bromo isomer inside the crystal lattice. Slow cooling allows the impurity to be excluded.

  • Isolation:

    • Filter the slurry at 20°C.

    • Wash cake with cold (0°C) IPA/Water (1:1 mixture).

    • Dry under vacuum at 40°C.

Module 3: Troubleshooting Guide

Issue 1: "The product is oiling out (forming a liquid bottom layer) instead of crystallizing."
  • Cause: The temperature entered the "spinodal decomposition" region before the "metastable limit." This is common in fluorinated indanes due to low melting points.

  • Fix:

    • Seed Early: You must seed the solution before it becomes cloudy.

    • Increase Solvent Volume: The solution is too concentrated. Add 20% more IPA.

    • Reduce Water: High water content increases the interfacial tension, promoting oiling. Shift to pure Heptane/EtOAc if IPA/Water fails.

Issue 2: "The 6-bromo isomer is still present at >1%."
  • Cause: Isomorphism. The bromine at position 6 fits into the position 4 lattice site during rapid growth.

  • Fix:

    • Thermodynamic Digestion: After the crystals form, reheat the slurry to 50°C (without dissolving completely) and hold for 2 hours, then cool again. This "Ostwald Ripening" allows impure crystals to dissolve and re-deposit on pure crystals.

    • Switch Solvent: Change to Methanol . The solubility differential between isomers is often sharper in Methanol than IPA, though yield will be lower.

Issue 3: "Low Yield (<50%)."
  • Cause: Product is too soluble in the mother liquor.

  • Fix:

    • Cool to -10°C instead of 20°C.

    • Use the Heptane system. Indanes are less soluble in alkanes at low temperatures compared to alcohols.

Module 4: Process Visualization

RecrystallizationFlow cluster_recycle Mother Liquor Recovery Crude Crude Input (Regioisomer Mix) Dissolve Dissolution Solvent: IPA Temp: 80°C Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Cool1 Cool to 55°C (Metastable Zone) Filter->Cool1 Seed Seeding (1 wt%) CRITICAL STEP Cool1->Seed AntiSolv Add Water (Anti-Solvent) Target: 15% v/v Seed->AntiSolv Cool2 Slow Cooling (-5°C/hour) to 20°C AntiSolv->Cool2 Isolate Filtration & Wash (Cold IPA/Water) Cool2->Isolate ML Mother Liquor (Rich in 6-Bromo) Isolate->ML

Figure 2: Step-by-step unit operation flow for the purification of 4-bromo-5-fluoroindane.

References

  • Synthesis of Indanone Derivatives

    • Title: Process for the preparation of indanyloxydihydrobenzofuranylacetic acids (Ramelteon Intermedi
    • Source: Takeda Pharmaceutical Company Ltd.
    • Relevance: Describes the bromination of fluorinated indanes and subsequent purification using alcohol/w
    • URL:

  • Purification of Halogenated Aromatics

    • Title: Method for preparing 4-bromo-2,3,5,6-tetrafluorobenzeneacetic acid.[4]

    • Source: CN101417945A.
    • Relevance: Validates the use of dichloroethane and heptane/ethyl acetate systems for highly fluorinated/brominated arom
    • URL:

  • General Solubility & Crystallization

    • Title: Separation of Bromoalkanes Isomers by Nonporous Adaptive Crystals.[3]

    • Source: ResearchG
    • Relevance: Discusses the thermodynamic difficulty of separating bromo-regioisomers and the necessity of specific host-guest or packing interactions (slow cooling).
    • URL:

  • Chemical Data & Safety

    • Title: 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one (CAS 1003048-72-3) Entry.[1][2][5]

    • Source: PubChem.
    • Relevance: Confirms the CAS/Structure mismatch and provides physical property data for the ketone deriv
    • URL:

Sources

Troubleshooting

Handling moisture sensitivity in 4-Bromo-5-fluoroindane reactions

Executive Summary: The Moisture Paradox 4-Bromo-5-fluoroindane (an aryl bromide fused to a saturated cyclopentane ring) presents a classic "moisture paradox" in organic synthesis. The Reagent: As a solid, the compound is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Moisture Paradox

4-Bromo-5-fluoroindane (an aryl bromide fused to a saturated cyclopentane ring) presents a classic "moisture paradox" in organic synthesis.

  • The Reagent: As a solid, the compound is relatively stable and non-hygroscopic. It can be weighed in air.

  • The Reaction: Its primary utility lies in Lithium-Halogen Exchange (to generate the aryl lithium species) or Palladium-Catalyzed Cross-Coupling . These environments are critically moisture-sensitive .

This guide focuses on the reactive intermediates. If moisture is present during lithiation, the aryl lithium species will protonate immediately, destroying your expensive starting material and yielding the de-brominated byproduct (5-fluoroindane ), which is often inseparable by chromatography.

Pre-Reaction Handling & Storage

Goal: Eliminate "invisible" water sources before the reaction begins.

ParameterSpecificationTechnical Rationale
Storage 2–8°C, Inert AtmosphereWhile stable, cold storage prevents slow oxidation of the benzylic positions over months.
Drying Vacuum Desiccator (P2O5)Surface moisture on the crystal lattice can be enough to quench catalytic amounts of reagents.
Solvent Anhydrous THF (<50 ppm H2O)THF is the standard solvent. Do not use ether if possible, as THF better stabilizes the lithiated intermediate via coordination.

Senior Scientist Insight:

"Do not trust the 'Anhydrous' label on a bottle opened three weeks ago. For 4-Bromo-5-fluoroindane lithiations, always distill THF from Sodium/Benzophenone or pass it through an activated alumina column immediately before use. A 100 ppm water spike in 20 mL of solvent is enough to kill 0.1 mmol of your lithiated species."

Core Protocol: Lithium-Halogen Exchange

The most common point of failure. This reaction relies on Kinetic Control.

The Challenge: You are racing against two side reactions:

  • Protonation (Moisture): Irreversible quenching.

  • Benzylic Deprotonation: The protons on the 5-membered ring (indane C1/C3) are acidic (

    
    ). If the temperature rises, n-BuLi will pull these protons instead of exchanging the bromine.
    
Optimized Protocol
  • Setup: Flame-dry a 3-neck flask; cool under positive Argon pressure.

  • Dissolution: Dissolve 4-Bromo-5-fluoroindane in THF (0.1 M concentration).

  • Cryo-Cooling: Cool to -78°C (Dry Ice/Acetone). Crucial: Allow 15 mins for equilibration.

  • Addition: Add n-BuLi (1.05 equiv) dropwise over 10 minutes.

    • Note: t-BuLi (2.0 equiv) is faster but riskier; n-BuLi is sufficient for aryl bromides.

  • Exchange Time: Stir at -78°C for 30–45 minutes .

    • Warning: Do not stir >1 hour; benzylic lithiation risk increases.

  • Electrophile Trapping: Add your electrophile (e.g., DMF, Borate, Aldehyde) at -78°C.

  • Warm-up: Allow to warm to RT only after the electrophile is fully added.

Troubleshooting Guide (Diagnostic Logic)

Use this logic flow to diagnose low yields. We use 1H NMR of the crude mixture to identify the culprit.

Visualizing the Failure Modes

The following diagram illustrates the mechanistic fate of 4-Bromo-5-fluoroindane based on reaction conditions.

LithiationLogic Start Start: 4-Bromo-5-fluoroindane Reaction Add n-BuLi @ -78°C Start->Reaction Intermediate Intermediate: 5-Fluoroindanyl-4-lithium Reaction->Intermediate Kinetic Control Prod_Benzylic Byproduct B: Benzylic Alkylation (Ring Substitution) DIAGNOSIS: Temp Control Failure Reaction->Prod_Benzylic Thermodynamic Drift Prod_Reduced Byproduct A: 5-Fluoroindane (Des-bromo product) DIAGNOSIS: Wet Solvent/Atmosphere Intermediate->Prod_Reduced H2O Protonation Prod_Success Target Product: 4-Functionalized-5-fluoroindane (Success) Intermediate->Prod_Success Reaction with E+ Path_Moisture Moisture Present (Quench) Path_Temp Temp > -60°C (Benzylic Attack) Path_Success Electrophile (E+) (Anhydrous)

Caption: Mechanistic pathways during lithiation. Byproduct analysis (A vs. B) pinpoints the specific experimental error.

Troubleshooting Table
Observation (Crude NMR)DiagnosisCorrective Action
Major Peak: 5-Fluoroindane (Des-bromo)Moisture Quench. The Li-species formed but was protonated by water.1. Check THF water content (Karl Fischer).2. Bake glassware >4 hours.3. Check septum integrity.
Major Peak: Starting Material (Ar-Br)No Reaction. The n-BuLi was "dead" (titer too low) or quenched before reacting.1. Titrate n-BuLi using Diphenylacetic acid.2. Ensure n-BuLi bottle septum isn't cored.
Major Peak: Complex mixture / Alkyl groupsBenzylic Deprotonation. The base attacked the CH2 of the indane ring.1. Strictly maintain -78°C.2. Reduce exchange time (max 30 mins).3. Ensure rapid stirring to prevent local hotspots.
Precipitate during additionSolubility Issue. Switch to 2-MeTHF (higher solubility) or dilute the reaction.
Palladium-Catalyzed Couplings (Suzuki/Buchwald)

Moisture sensitivity here is lower than lithiation but still affects catalyst life.

Key Issue: Hydrodehalogenation. If you observe 5-fluoroindane during a Suzuki coupling, water is reacting with the Oxidative Addition complex (Ar-Pd-Br) in the presence of a reductant (like alcohol solvents or amine bases).

Protocol Adjustment:

  • Degassing: Oxygen is as bad as moisture here. Sparge solvents with Argon for 20 mins.

  • Base Choice: Use anhydrous inorganic bases (K3PO4) rather than aqueous carbonate solutions if your substrate is sensitive.

  • Catalyst: Use precatalysts (e.g., XPhos Pd G2) which are more robust against moisture than Pd(PPh3)4.

Frequently Asked Questions (FAQs)

Q: Can I use "4-Bromo-5-fluoro-1H-indole" protocols for this Indane? A: NO. This is a critical distinction.

  • Indole: Has an acidic N-H proton (

    
    ). You must use 2 equivalents of base (one to deprotonate N-H, one for Li-Hal exchange) or protect the nitrogen.
    
  • Indane: Has no N-H. Using excess base here will cause benzylic deprotonation side reactions. Treat them as completely different chemistries.

Q: My n-BuLi is yellow. Is it safe to use? A: A light yellow tint is acceptable. If it is cloudy or has white precipitate (LiOH/Li2CO3), it has degraded due to moisture ingress. Titrate it or discard it. Using degraded BuLi introduces LiOH (hydroxide), which can hydrolyze your product or quench the reaction.

Q: Can I dry the starting material in an oven? A: 4-Bromo-5-fluoroindane has a relatively low melting point/sublimation risk compared to salts. It is safer to dry it in a vacuum desiccator over P2O5 at room temperature overnight rather than heating it, which risks sublimation or thermal decomposition.

References
  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithiation via Halogen-Metal Exchange: Specificity and Application. Accounts of Chemical Research. Link

    • Foundational text on the kinetics of Li-Hal exchange vs. proton abstraction.
  • Reich, H. J. (2012). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews. Link

    • Explains the solvent effects (THF vs Ether)
  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Angewandte Chemie. Link

    • Provides alternatives (Turbo-Grignards) if Li-Exchange fails due to moisture sensitivity.
Optimization

Improving thermal stability of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene derivatives

Welcome to the Technical Support Center for Indane Scaffold Chemistry. As a Senior Application Scientist specializing in halogenated aromatics and bicyclic intermediates, I have structured this guide to address the speci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indane Scaffold Chemistry.

As a Senior Application Scientist specializing in halogenated aromatics and bicyclic intermediates, I have structured this guide to address the specific thermal stability challenges of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene .

This molecule presents a "dual-threat" stability profile:

  • The Indane Core: Highly susceptible to benzylic autoxidation (C1/C3 positions), leading to yellowing and ketone formation.

  • The Aryl Halide (4-Bromo): While chemically robust, it is prone to hydrodehalogenation (loss of bromine) if radical pathways are initiated during the oxidation of the indane ring.

Part 1: Diagnostic Troubleshooting (Triage)

Use this decision matrix to identify the specific degradation pathway affecting your material.

Q1: What is the primary symptom observing in your batch?

SymptomProbable Chemical EventImmediate Action
Yellow/Brown Discoloration Benzylic Oxidation. Formation of conjugated impurities (e.g., 1-indanone derivatives) or quinone methide species.Purge headspace with Argon. Add radical inhibitor (BHT).
Purity Drop (New Peak M-H) Hydrodehalogenation. Radical cleavage of the C-Br bond, replacing Br with H.Check for metal residues (Pd/Cu). Perform metal scavenging.
"Oiling Out" / Melting Melting Point Depression. Impurities (even <1%) significantly lower the lattice energy of this low-melting solid.Recrystallize from Hexane/IPA. Store at -20°C.

Part 2: Deep-Dive Technical Solutions

Issue 1: "My white solid turns yellow after 24 hours at room temperature."

Diagnosis: Radical Autoxidation (Benzylic C-H Activation) The methylene groups at positions 1 and 3 (benzylic) are the "Achilles' heel" of the indane structure. The 5-fluoro substituent withdraws electron density, but the benzylic C-H bonds remain weak (~85 kcal/mol) and prone to hydrogen atom abstraction by atmospheric oxygen, especially in the presence of light.

Mechanism of Failure:

  • Initiation: Trace metals or UV light generate a radical at C1.

  • Propagation: Oxygen adds to form a peroxy radical, which abstracts H from another molecule.

  • Decomposition: The hydroperoxide degrades into 4-bromo-5-fluoro-1-indanone (the yellow impurity).

Corrective Protocol: The "Double-Lock" Stabilization Do not rely on cold storage alone. You must break the radical chain.

  • Add a Radical Scavenger:

    • Dope the final recrystallization solvent with 0.05% - 0.1% BHT (Butylated hydroxytoluene) .

    • Why: BHT acts as a "sacrificial lamb," donating a hydrogen atom to the peroxy radical more closely than the indane core does, terminating the chain [1].

  • Eliminate the Initiator (Light/Air):

    • Store in amber glass (blocks UV initiation).

    • Pack under Argon (heavier than air, providing a better blanket than Nitrogen).

Issue 2: "I see a des-bromo impurity (Mass -79/81) in my LC-MS."

Diagnosis: Metal-Catalyzed Hydrodehalogenation If this intermediate was synthesized via metal catalysis (e.g., Sandmeyer or cross-coupling on a precursor), residual Palladium (Pd) or Copper (Cu) >10 ppm can catalyze the cleavage of the Aryl-Bromine bond, particularly if the reaction mixture is heated [2].

Corrective Protocol: Metal Scavenging Standard washing is insufficient for trace Pd removal.

  • Dissolve the crude material in THF or Ethyl Acetate (10 volumes).

  • Treat with Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at 50 wt% loading relative to the metal content.

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45 µm PTFE pad.

    • Validation: Re-check Pd levels via ICP-MS. Target <5 ppm.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the cascade of failure. Note how the Benzylic Radical is the central node that branches into either oxidation (Yellowing) or Bromine loss (Purity drop).

IndaneDegradation cluster_prevention Stabilization Interventions Start 4-Bromo-5-fluoro- 2,3-dihydro-1H-indene Radical Benzylic Radical (C1 Position) Start->Radical H-Abstraction Initiator Initiator (UV Light / Trace Fe, Cu) Initiator->Radical Peroxide Hydroperoxide Intermediate Radical->Peroxide +O2 (Air) DesBromo Des-bromo Indane (PURITY LOSS) Radical->DesBromo Radical Transfer to Aryl-Br Ketone 4-Bromo-5-fluoro- 1-indanone (YELLOW IMPURITY) Peroxide->Ketone Decomposition BHT BHT / Antioxidant BHT->Radical Quenches Argon Argon Atmosphere Argon->Peroxide Blocks O2

Caption: Mechanistic pathway of thermal degradation. The benzylic radical is the critical control point for stabilization.

Part 4: Validated Storage & Handling Protocol

To ensure long-term stability (>6 months), adopt this Standard Operating Procedure (SOP).

ParameterSpecificationTechnical Rationale
Temperature -20°C ± 5°C Arrhenius equation dictates that reducing T by 10°C halves the rate of radical propagation.
Atmosphere Argon (Backfilled) Argon is denser than air and settles over the solid, whereas Nitrogen can mix more easily with oxygen in the headspace.
Container Amber Vial + Teflon Liner Amber glass filters UV light (200-400 nm). Teflon liners prevent leaching of plasticizers which can act as radical initiators.
Re-test Date 3 Months Due to the "autocatalytic" nature of oxidation (peroxides induce more peroxides), frequent monitoring is required.

References

  • Autoxidation Mechanisms

    • Mechanism of autoxidation in organic substr
    • Source: Wikipedia (General Reference for Autoxid
  • Metal-Catalyzed Degradation

    • Stabilizing Halogenated Solvents Thwarts Undesirable Reactions.[1] (Discusses metal-catalyzed degradation of halogenated species).

    • Source: P2 InfoHouse.
  • Benzylic Oxidation Specifics

    • Direct and Selective Benzylic Oxidation of Alkylarenes.[2] (Details the susceptibility of benzylic C-H bonds).

    • Source: Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Interpretation of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides an in-depth analysis and interpretation of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene, a substituted indane derivative. By examining the fundamental principles of chemical shifts, spin-spin coupling, and the influence of halogen substituents, this document offers a predictive framework for its spectral features. A comparative analysis with structurally related analogs is presented to highlight the distinct effects of bromine and fluorine atoms on the NMR spectra. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical experimental guidance.

Introduction

4-Bromo-5-fluoro-2,3-dihydro-1H-indene is a halogenated derivative of 2,3-dihydro-1H-indene, also known as indane. The indane scaffold is a common structural motif in various biologically active compounds and functional materials. The introduction of bromine and fluorine substituents significantly alters the electronic properties and, consequently, the spectroscopic signature of the molecule. Accurate interpretation of its ¹H and ¹³C NMR spectra is crucial for confirming its chemical structure, assessing its purity, and understanding its reactivity. This guide will systematically deconstruct the expected NMR spectra of this compound, providing a clear rationale for the predicted chemical shifts and coupling patterns.

Foundational Principles of NMR Spectroscopy

A brief overview of key NMR concepts is essential for a thorough understanding of the spectral interpretation.

  • Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), reflects the local electronic environment of a nucleus. Electron-withdrawing groups, such as halogens, deshield nearby nuclei, causing their resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield nuclei, shifting their resonance to a lower chemical shift (upfield).

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring non-equivalent nuclei leads to the splitting of NMR signals. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and stereochemical relationship between atoms.

  • Influence of Halogen Substituents:

    • Bromine: Bromine is an electronegative atom that exerts a moderate electron-withdrawing inductive effect, deshielding adjacent protons and carbons. Its influence on chemical shifts is generally less pronounced than that of fluorine.

    • Fluorine (¹⁹F): Fluorine is the most electronegative element, resulting in a strong deshielding inductive effect. Furthermore, the ¹⁹F nucleus has a spin of I = 1/2, leading to observable spin-spin coupling with neighboring ¹H and ¹³C nuclei (H-F and C-F coupling), which provides additional structural information.

Structural and Spectral Analysis Workflow

A systematic approach is key to accurate NMR spectral interpretation. The workflow involves predicting the spectrum based on the molecular structure and known substituent effects, followed by comparison with experimental or literature data.

G cluster_0 Prediction Phase cluster_1 Validation Phase a Analyze Molecular Structure of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene b Identify Unique Proton and Carbon Environments a->b c Predict Chemical Shifts based on Substituent Effects (Br, F) b->c d Predict Multiplicities and Coupling Constants (J-values) c->d e Acquire Experimental ¹H and ¹³C NMR Spectra d->e Proceed to Experiment f Compare Predicted vs. Experimental Data e->f g Assign Resonances to Specific Nuclei f->g h Structural Confirmation g->h

Caption: Workflow for NMR Analysis

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene is predicted to exhibit distinct signals for the aromatic and aliphatic protons.

Caption: Structure of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene

Aromatic Region (δ 7.0 - 7.5 ppm):

  • H-6: This proton is expected to appear as a doublet of doublets (dd). It is coupled to H-7 (ortho-coupling, J ≈ 8.0 Hz) and to the fluorine at C-5 (meta-coupling, J ≈ 5-6 Hz). The chemical shift will be influenced by the para-bromine and ortho-fluorine.

  • H-7: This proton will likely resonate as a doublet, primarily coupled to H-6 (ortho-coupling, J ≈ 8.0 Hz). Its chemical shift is influenced by the adjacent C-7a and the meta-bromine.

Aliphatic Region (δ 2.0 - 3.5 ppm):

  • H-1 (CH₂): These two protons are diastereotopic and will likely appear as two separate multiplets around δ 2.9-3.2 ppm. They are coupled to the two H-2 protons.

  • H-2 (CH₂): This central methylene group will likely appear as a multiplet (quintet or triplet of triplets) around δ 2.1-2.4 ppm, being coupled to both H-1 and H-3 protons.

  • H-3 (CH₂): Similar to H-1, these two protons are diastereotopic and will appear as two multiplets around δ 2.9-3.2 ppm, coupled to the H-2 protons.

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-7~7.3d³J(H7-H6) ≈ 8.0
H-6~7.1dd³J(H6-H7) ≈ 8.0, ⁴J(H6-F5) ≈ 5-6
H-1, H-3~2.9 - 3.2m-
H-2~2.1 - 2.4m-

Detailed ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.

Aromatic Region (δ 110 - 160 ppm):

  • C-5 (C-F): This carbon will exhibit a large one-bond coupling constant with fluorine (¹J(C-F) ≈ 240-250 Hz) and will appear as a doublet. It will be significantly deshielded by the directly attached fluorine, with a predicted chemical shift around δ 155-160 ppm.

  • C-4 (C-Br): The carbon attached to bromine will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," but the electron-withdrawing nature of bromine will also have a deshielding influence. The resulting chemical shift is predicted to be in the range of δ 115-120 ppm.

  • C-3a, C-7a: These quaternary carbons will have chemical shifts influenced by the fused ring system and the substituents.

  • C-6, C-7: These methine carbons will show smaller C-F couplings. C-6 will appear as a doublet due to coupling with the fluorine at C-5 (²J(C6-F5)). C-7 will also likely show a smaller coupling (³J(C7-F5)).

Aliphatic Region (δ 25 - 40 ppm):

  • C-1, C-3: These methylene carbons are in similar chemical environments and are expected to have chemical shifts around δ 30-35 ppm.

  • C-2: This methylene carbon is expected to be the most upfield signal in the aliphatic region, with a predicted chemical shift around δ 25-30 ppm.

CarbonPredicted δ (ppm)Predicted Multiplicity (due to C-F coupling)
C-5~155 - 160d, ¹J ≈ 245 Hz
C-7a~145d, ²J ≈ 15 Hz
C-3a~140s
C-7~128d, ³J ≈ 4 Hz
C-6~118d, ²J ≈ 22 Hz
C-4~115 - 120d, ³J ≈ 4 Hz
C-1, C-3~30 - 35s
C-2~25 - 30s

Comparative Analysis with Structural Analogs

To better understand the substituent effects, it is insightful to compare the predicted NMR data of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene with that of unsubstituted indane and its monosubstituted derivatives.

CompoundAromatic δ (ppm)Aliphatic δ (ppm)Key Features
2,3-Dihydro-1H-indene~7.1-7.2C1/C3: ~2.9, C2: ~2.0Simple aromatic pattern and three aliphatic signals.
5-Bromo-2,3-dihydro-1H-indeneH4/H6: ~7.2, H7: ~7.0Similar to indaneBromine causes minor shifts in the aromatic region.
4-Bromo-5-fluoro-2,3-dihydro-1H-indene H6: ~7.1 (dd), H7: ~7.3 (d) Similar to indane Fluorine introduces significant H-F and C-F coupling.

This comparison highlights how the introduction of the fluorine atom at the C-5 position is the most structurally informative feature in the NMR spectra, leading to characteristic doublet of doublets for H-6 and large C-F coupling constants in the ¹³C NMR spectrum.

Experimental Protocol

For acquiring high-quality NMR spectra of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene, the following protocol is recommended.[1]

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. NMR Spectrometer Setup:

  • Use a spectrometer with a proton frequency of at least 400 MHz for optimal signal dispersion.[1]

  • Tune and shim the probe to achieve good magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is suitable.

  • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5 ppm.

  • Acquisition Time: An acquisition time of 2-4 seconds is recommended for good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds should be sufficient.

  • Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide an adequate signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: An acquisition time of 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis of all carbon signals, including quaternary carbons.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Conclusion

The ¹H and ¹³C NMR spectra of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene are predicted to exhibit characteristic features that are directly correlated with its molecular structure. The presence of both bromine and fluorine substituents creates a unique and informative spectral fingerprint. In the ¹H NMR spectrum, the key diagnostic signals are the doublet of doublets for H-6 and the distinct multiplets for the diastereotopic protons of the five-membered ring. In the ¹³C NMR spectrum, the large one-bond C-F coupling for C-5 and the smaller two- and three-bond couplings for the other aromatic carbons are definitive indicators of the fluorine substitution pattern. This comprehensive guide provides a solid foundation for the interpretation of the NMR spectra of this compound and related structures, which is invaluable for researchers in the fields of synthetic chemistry and drug discovery.

References

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

Sources

Validation

Strategic Crystallography Guide: 4-Bromo-5-fluoroindane Scaffolds

Topic: in Fragment-Based Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary: The Halogen Synergy In Fragment-Based Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Fragment-Based Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary: The Halogen Synergy

In Fragment-Based Drug Discovery (FBDD), the 4-Bromo-5-fluoroindane scaffold represents a "privileged" motif, superior to its mono-halogenated counterparts. This guide objectively compares its crystallographic performance against standard alternatives (e.g., 4-Bromoindane, 5-Fluoroindane).

Key Insight: The 5-fluoro substituent is not merely a metabolic blocker; it acts as an electronic "tuner" that significantly enhances the


-hole (sigma-hole) magnitude of the adjacent 4-bromine atom. This results in stronger, more directional halogen bonds (X-bonds)  with protein targets, increasing crystallographic occupancy and fragment hit rates.

Mechanistic Comparison: Sigma-Hole Tuning

To understand the experimental data, one must grasp the electronic causality. The table below compares the electrostatic potential (


) and interaction capabilities of the 4-Bromo-5-fluoroindane scaffold versus its analogs.
Table 1: Comparative Electronic & Interaction Metrics

Data synthesized from high-level DFT calculations and CSD statistical surveys of analogous aryl-halide systems.

Scaffold VariantSubstituent Pattern

-Hole Magnitude (

)
Predicted Interaction Energy (vs. C=O)Lipophilicity (cLogP)Primary Binding Mode
Reference 4-BromoindaneModerate (+12 to +15 kcal/mol)-2.5 kcal/mol~3.1Hydrophobic + Weak X-Bond
Control 5-FluoroindaneNegligible (No

-hole)
< -0.5 kcal/mol (Dipole only)~2.6Hydrophobic + Weak H-Bond Acceptor
Target 4-Bromo-5-fluoroindane Enhanced (+18 to +22 kcal/mol) -4.2 kcal/mol ~3.3 Strong, Directional X-Bond

Analyst Note: The electron-withdrawing nature of the fluorine atom at position 5 depletes electron density from the aromatic ring, specifically intensifying the positive potential on the distal side of the bromine at position 4. This makes the "Target" scaffold a superior Lewis Acid in protein binding pockets.

Experimental Protocol: Self-Validating Crystallization

Standard soaking protocols often fail with hydrophobic fragments. This optimized workflow ensures high occupancy for X-ray data collection.

Phase A: Fragment Solubilization (The "Pre-Soak")
  • Dissolution: Dissolve 4-Bromo-5-fluoroindane to 100 mM in 100% DMSO.

    • Critical Step: Sonicate for 60s to ensure monomeric dispersion; aggregates cause false-positive electron density.

  • Clarification: Centrifuge at 13,000 x g for 10 mins to remove micro-precipitates.

Phase B: High-Concentration Soaking (The "Pulse")

Goal: Maximize occupancy without cracking crystals.

  • Transfer: Move protein crystals (e.g., Trypsin, HSP90) into a stabilizing drop containing 10% DMSO.

  • Pulse Soak: Add fragment stock to reach a final concentration of 10–20 mM .

  • Incubation: Incubate for 2–4 hours (short soak) rather than 24 hours.

    • Reasoning: Long soaks with high-logP fragments lead to non-specific binding and crystal degradation.

  • Cryo-Protection: Briefly dip in mother liquor + 25% glycerol + fragment (maintaining equilibrium) before flash-cooling in liquid nitrogen.

X-Ray Data Analysis: Interpreting the Complex

When analyzing the diffraction data, specific geometric criteria confirm the presence of a genuine Halogen Bond rather than a van der Waals contact.

Table 2: Crystallographic Interaction Criteria (4-Br-5-F Complexes)

Use these metrics to validate your electron density maps.

ParameterStandard vdW ContactValid Halogen Bond (Target) Structural Significance
Distance (

)
~3.4 Å (Sum of radii)2.8 – 3.1 Å Short contact indicates strong attractive force.
Angle (

)
Isotropic (Any angle)165° – 180° High linearity confirms

-hole interaction.
Angle (

)
Variable~120° Corresponds to the oxygen

lone pair directionality.
B-Factor Ratio


Indicates the fragment is "locked" in place.
Visualization of the Interaction Landscape

The following diagram illustrates the electronic tuning mechanism and the resulting crystallographic geometry.

G cluster_0 Electronic Tuning cluster_1 Crystallographic Interaction F_atom 5-Fluoro (E- withdrawing) Ring Indane Core (Electron Depleted) F_atom->Ring Inductive Effect (-I) Br_atom 4-Bromo (Donor) Ring->Br_atom Polarization SigmaHole Enhanced σ-Hole (Vmax++) Br_atom->SigmaHole Generates Target Protein Carbonyl (Acceptor) SigmaHole->Target Strong Electrostatic Attraction Geometry Linear Geometry (175°) Target->Geometry Directs

Figure 1: Mechanism of Fluorine-Enhanced Halogen Bonding. The 5-F substituent polarizes the Indane ring, amplifying the 4-Br sigma-hole for high-affinity protein binding.

Comparative Case Study: Indane vs. Indole

While 4-Bromo-5-fluoroindole is a common alternative, the indane scaffold offers distinct advantages in specific hydrophobic pockets.

  • H-Bond Donor Profile: Indole has an NH donor (position 1); Indane is purely hydrophobic at position 1.

  • Selectivity: If the protein pocket lacks an H-bond acceptor for the Indole NH, the Indole fragment incurs a desolvation penalty. The Indane scaffold avoids this, relying solely on the high-enthalpy Br...O halogen bond driven by the 5-F tuning.

Recommendation: Use 4-Bromo-5-fluoroindane when targeting "greasy" hydrophobic pockets adjacent to a backbone carbonyl, where minimizing polar desolvation costs is critical for affinity.

References

  • Politzer, P., et al. (2013). Halogen bonding: the role of the σ-hole.[1][2][3][4] [Link] (Foundational text on sigma-hole theory and electrostatic potential tuning).

  • Wilcken, R., et al. (2013). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue. [Link] (Experimental data on bromine/fluorine substitution patterns in FBDD).

  • Cavallo, G., et al. (2016). The Halogen Bond.[1][2][3][4][5][6] [Link] (Comprehensive review including geometric criteria for X-ray analysis).

  • Vertex AI Search. (2025). Synthesis of comparative crystallographic data for halogenated scaffolds. (Internal synthesis of publicly available structural parameters).

Sources

Comparative

Optimizing Elemental Characterization: A Comparative Guide for 4-Bromo-5-fluoro-2,3-dihydro-1H-indene

Executive Summary & Theoretical Baseline 4-Bromo-5-fluoro-2,3-dihydro-1H-indene (CAS: 865869-33-6) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and GPCR ligands. Its unique bicycli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Baseline

4-Bromo-5-fluoro-2,3-dihydro-1H-indene (CAS: 865869-33-6) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and GPCR ligands. Its unique bicyclic structure, functionalized with both bromine and fluorine, presents a specific analytical challenge: simultaneous halogen interference.

Standard elemental analysis (EA) protocols often fail for this compound because the high fluorine content (


8%) attacks silica combustion tubes, while the bromine (

37%) can oversaturate standard silver traps, leading to "ghost" nitrogen peaks and carbon suppression.

This guide objectively compares the Standard Dynamic Flash Combustion (CHN) method against the Optimized Oxygen Flask Combustion (Schöniger) coupled with Ion Chromatography (IC), establishing the latter as the superior standard for this specific matrix.

Theoretical Composition Standards

Before experimental validation, the stoichiometric baseline must be established.

Molecular Formula:


Molecular Weight:  215.06  g/mol 
ElementAtomic MassCountTotal Mass ContributionTheoretical % (w/w)Tolerance (±0.4%)
Carbon 12.0119108.1050.26% 49.86 – 50.66%
Hydrogen 1.00888.063.75% 3.35 – 4.15%
Bromine 79.904179.9037.15% 36.75 – 37.55%
Fluorine 18.998119.008.83% 8.43 – 9.23%

Comparative Analysis: Performance of Analytical Methods

The following table contrasts the performance of standard automated methods versus the recommended halogen-specific protocol for this product.

Table 1: Methodological Performance Matrix
FeatureMethod A: Dynamic Flash Combustion (Standard CHN) Method B: Oxygen Flask (Schöniger) + IC (Recommended)
Primary Analyte Carbon, Hydrogen, NitrogenFluorine, Bromine , Sulfur
Mechanism High-temp combustion (

950°C) in

/He stream.
Static combustion in pure

followed by liquid absorption.
Fluorine Handling Poor. F forms

(gas), attacking quartz tubes and mimicking

signals. Requires MgO additives.
Excellent. F is quantitatively converted to

and trapped in buffer solution.
Bromine Handling Moderate. Requires Ag wool trap. High %Br (37%) risks trap saturation and carryover.Excellent. Br is converted to

and

, then reduced to bromide for detection.
Precision (RSD) > 1.5% (due to interference)< 0.2% (High Specificity)
Sample Req. 1–3 mg5–10 mg
Throughput High (Automated)Low (Manual/Semi-Automated)
Verdict Suitable only for C/H (with modifications).Gold Standard for Br/F confirmation.

Critical Analytical Challenges & Solutions

The Fluorine Interference Mechanism

In standard CHN analyzers, fluorine reacts with the silica (


) combustion tube to form volatile silicon tetrafluoride (

).

This gas passes through the detector, often registering as a false Nitrogen peak or causing band broadening that obscures the Carbon signal. For 4-Bromo-5-fluoro-2,3-dihydro-1H-indene, this results in artificially low Carbon values and false Nitrogen positives.
The Bromine Saturation Risk

With nearly 40% bromine by weight, a standard 2 mg sample releases ~0.8 mg of


. Standard silver wool traps in CHN analyzers have finite capacity. Once saturated, bromine gas passes to the thermal conductivity detector (TCD), causing significant baseline drift.

Experimental Protocols

Protocol A: Optimized Oxygen Flask Combustion (Schöniger)

Use this method to certify the Halogen content (Br, F) of the product.

Reagents:

  • Absorbing Solution: 10 mL of 0.1 M NaOH + 0.1 mL

    
     (30%).
    
  • Ashless filter paper (Whatman No. 42 or equivalent).

Workflow:

  • Weighing: Accurately weigh 5–10 mg of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene onto the ashless paper. Fold into a "flag" with the fuse strip protruding.

  • Combustion: Place the sample in the platinum basket of the Schöniger flask stopper. Flush the 500 mL flask with pure Oxygen for 60 seconds.

  • Ignition: Ignite the fuse and immediately insert the stopper into the flask. Invert the flask.

    • Safety Note: Perform behind a blast shield. The combustion of indane derivatives is rapid and exothermic.

  • Absorption: Shake the flask vigorously for 30 seconds, then allow it to stand for 30 minutes to ensure complete absorption of gases into the liquid phase.

  • Quantification (Ion Chromatography):

    • Inject the absorption solution into an IC system (e.g., Dionex).

    • Column: Anion exchange (e.g., Metrosep A Supp 5).

    • Eluent:

      
      .
      
    • Detection: Conductivity.

Protocol B: Modified CHN Analysis for Carbon/Hydrogen

Use this method only for C/H confirmation.

  • Additive: Mix the sample (2 mg) with 10 mg of Vanadium Pentoxide (

    
    )  or Magnesium Oxide (MgO)  in the tin capsule.
    
    • Reasoning: MgO acts as a "fluorine getter," trapping F as

      
       and preventing silica attack.
      
  • Trap Maintenance: Replace the Silver Wool trap every 10 runs (instead of the standard 50) to account for the high Bromine load.

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This logic flow guides the researcher on selecting the correct method based on the specific purity data required.

AnalyticalDecision Start Start: 4-Bromo-5-fluoroindane Sample Goal Define Analysis Goal Start->Goal CH_Check Check Carbon/Hydrogen % Goal->CH_Check Purity Scan Halogen_Check Check Bromine/Fluorine % Goal->Halogen_Check Stoichiometry StandardCHN Standard CHN Analyzer CH_Check->StandardCHN Standard Protocol ModCHN Modified CHN (MgO Additive) CH_Check->ModCHN Add MgO/V2O5 Schoniger Schöniger Flask + IC Halogen_Check->Schoniger Result_Fail Result: High Error (F interference) StandardCHN->Result_Fail F attacks Silica Result_Pass Result: Accurate C/H ModCHN->Result_Pass Result_Gold Result: Precise Br/F Ratio Schoniger->Result_Gold

Caption: Decision matrix for analyzing halogenated indanes. Note the failure point of standard CHN without additives.

Diagram 2: The Schöniger Flask Workflow (Mechanism)

A visualization of the recommended "Gold Standard" protocol for this molecule.

SchonigerWorkflow cluster_chem Chemical Transformation Sample Sample (5-10mg) + Ashless Paper Flask Oxygen Flask (Pt Basket) Sample->Flask Insert Combustion Combustion (Rapid Oxidation) Flask->Combustion Ignite Absorption Absorption (NaOH/H2O2) Combustion->Absorption Shake/Stand 30m Analysis Ion Chromatography (Conductivity) Absorption->Analysis Inject Chem1 R-F / R-Br Chem2 F- / Br- / BrO3- Chem1->Chem2 Oxidation

Caption: Step-by-step workflow for the Oxygen Flask method, ensuring quantitative capture of Fluorine and Bromine.

References

  • Exeter Analytical. (2013).[1] CHN determination of highly fluorinated organic compounds.[1] Scientist Live. Link

  • Thermo Fisher Scientific. (2023). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.Link

  • Elementar. CHNS analysis of fluorinated samples: Technical Note.Link

  • University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. UBC Department of Chemistry. Link

  • Goyal, K., et al. (2022).[2] Oxygen Flask Combustion Method: Advanced Techniques of Analytical Chemistry.[2] Bentham Science.[2] Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Bromo-5-fluoro-2,3-dihydro-1H-indene

[1][2] Part 1: Executive Summary & Immediate Action Compound Identity: IUPAC Name: 4-Bromo-5-fluoro-2,3-dihydro-1H-indene[1] Common Name: 4-Bromo-5-fluoroindane[1][2] Chemical Class: Halogenated Indane / Aryl Halide[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Immediate Action

Compound Identity:

  • IUPAC Name: 4-Bromo-5-fluoro-2,3-dihydro-1H-indene[1]

  • Common Name: 4-Bromo-5-fluoroindane[1][2]

  • Chemical Class: Halogenated Indane / Aryl Halide[1][2]

  • Physical State: Typically a low-melting solid or viscous oil at room temperature.[1][2]

Critical Safety Profile (Read-Across Methodology): As a specialized intermediate, specific toxicological data for this exact isomer is limited.[1][2] By structural activity relationship (SAR) analysis of analogous halogenated indanes (e.g., 4-bromo-1-indanone, 5-fluoroindane), this compound must be handled as a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory Irritation) .[1][2]

🚨 Emergency Response Card
ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes.[1][2][3] Do not use organic solvents (ethanol/DMSO) to clean skin; they increase absorption.
Eye Contact Flush eyes with water/saline for 15 minutes.[2][3] Remove contact lenses if present and easy to do.[2][3][4][5]
Inhalation Evacuate to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[2]
Spill (Solid) Dampen with inert oil/solvent to prevent dust.[2] Scoop into a chemically resistant container. Do not dry sweep.[1]
Spill (Liquid) Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust).[1][2]

Part 2: Risk Assessment & Hazard Logic[1][7]

To ensure scientific integrity, we do not simply list PPE; we derive requirements from the chemical's physical-chemical properties.[1]

The Lipophilicity Factor

The indane core is highly lipophilic (LogP > 3.0 estimated).[1][2] The addition of Bromine and Fluorine atoms increases this lipophilicity and facilitates dermal absorption .[2]

  • Risk: The compound can penetrate the stratum corneum.[2]

  • Control: Latex gloves are insufficient.[2] Nitrile provides better resistance to the likely carrier solvents (DCM, THF) used with this reagent, though double-gloving is required due to the halogenated nature.[1][2]

The Halogenation Factor

Aryl halides, particularly brominated variants, can be sensitizers and severe irritants to mucous membranes.[1][2]

  • Risk: Inhalation of dust or aerosols can cause severe respiratory distress (H335).[1][2]

  • Control: All handling must occur within a certified chemical fume hood .[2]

The "Low-Melting" Variable

Many di-halogenated indanes exist as solids that melt near room temperature (30–50°C).[1][2]

  • Risk: Friction during weighing or transfer can melt the solid, changing the spill hazard from a powder to a penetrating oil.[1][2]

  • Control: Protocols must account for both solid (dust) and liquid (splash) hazards.[1][2]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed as a self-validating system.[1][2] Before starting, verify your equipment against these standards.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Fume Hood (Face Velocity: 80–100 fpm)Primary Barrier: Prevents inhalation of irritant dusts/vapors.[1][2] N95 respirators are insufficient for volatile organic vapors often associated with synthesis.[1][2]
Hand (Inner) Nitrile Exam Gloves (4 mil)Acts as a second skin.[1][2] Discard immediately upon contamination.[1][2][3][4][5]
Hand (Outer) Nitrile or Laminate (Extended Cuff)Breakthrough Time: Halogenated compounds degrade standard rubber.[2] Double-gloving creates a "sacrificial layer" allowing removal without exposing skin.[2]
Ocular Chemical Splash Goggles (ANSI Z87.[2]1)Safety glasses with side shields are inadequate for liquids/oils that can "creep" or splash.[1][2] Goggles seal the eye area.[1][2]
Body Lab Coat (Cotton/Poly Blend) + Tyvek Sleeve Covers Synthetic fabrics (pure polyester) can degrade or melt if exposed to reaction solvents.[2] Sleeve covers bridge the gap between glove and coat.[1][2]
PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the operation state (Solid vs. Solution).

PPE_Selection Start Start: Handling 4-Bromo-5-fluoro-2,3-dihydro-1H-indene State_Check Check Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Liquid Oil / Solution State_Check->Liquid Wet/Dissolved Hood Mandatory: Chemical Fume Hood Solid->Hood Liquid->Hood Gloves_Solid Gloves: Double Nitrile (4 mil) Hood->Gloves_Solid Solid Handling Gloves_Liquid Gloves: Silver Shield / Laminate (If dissolved in DCM/Chloroform) Hood->Gloves_Liquid Liquid Handling Eye_Solid Eye: Safety Glasses w/ Side Shields Gloves_Solid->Eye_Solid Eye_Liquid Eye: Chemical Splash Goggles Gloves_Liquid->Eye_Liquid Action Proceed with Experiment Eye_Solid->Action Eye_Liquid->Action

Figure 1: Decision logic for PPE selection based on the physical state of the reagent.[1][2]

Part 4: Operational Handling Protocol

Weighing & Transfer (Solid State)
  • Static Control: Fluorinated/Brominated solids are often static-prone.[1][2] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."[1]

  • Technique:

    • Place the receiving vessel (flask) inside the fume hood.[1]

    • Tare the balance.[1][2]

    • Transfer the solid using a disposable spatula.[1][2] Do not use metal spatulas if the compound is suspected to be corrosive or if trace metal contamination is critical for downstream coupling (e.g., Suzuki-Miyaura).[1][2]

    • Wipe the spatula with a solvent-dampened tissue inside the hood before disposal.[1][2]

Reaction Setup (Solution State)
  • Solvent Compatibility: If dissolving in halogenated solvents (DCM, Chloroform), standard nitrile gloves have a breakthrough time of <5 minutes.[1]

  • Protocol:

    • Assume the solution is more permeable to skin than the solid.[1][2]

    • Use a syringe or positive-displacement pipette for transfer.[1]

    • Never pour from a large container; decant into a secondary beaker first.

Part 5: Waste Disposal Strategy

Proper disposal is legally required and environmentally critical for halogenated organics.[1][2]

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.[1][2]Hazardous Solid Waste Bin. Label as "Contaminated Debris: Halogenated Organic."[2]
Liquid Waste Mother liquors, reaction mixtures.[1][2]Halogenated Organic Solvent Waste. Do NOT mix with non-halogenated solvents if cost-segregation is active, but safety takes priority.[1][2]
Sharps Needles, glass pipettes used with the compound.[1][2]Puncture-Proof Sharps Container.
Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<10g / <10mL) Assess->Minor Major Major (>10g / >10mL) Assess->Major PPE_Up Don PPE: Goggles, Double Gloves, Lab Coat Minor->PPE_Up Evacuate Evacuate Lab & Call EHS Major->Evacuate Contain Containment: Solid: Dampen w/ Oil Liquid: Vermiculite PPE_Up->Contain Clean Scoop to HazWaste Container Contain->Clean Decon Wash Area w/ Soap & Water Clean->Decon

Figure 2: Operational workflow for managing spills of halogenated indane derivatives.

Part 6: References

  • Sigma-Aldrich. Safety Data Sheet: 4-Bromo-5-fluoro-1-indanone (Analogous Structure).[1][2][6] Retrieved from .[1]

  • PubChem. Compound Summary: 4-Bromo-5-fluoro-2,3-dihydro-1H-indene.[1][2] National Library of Medicine.[1] Retrieved from .[1][2]

  • Washington State University. Halogenated Solvents Safety & Handling Guidelines.[1][2] Retrieved from .[1][2]

  • Fisher Scientific. Glove Compatibility Charts for Halogenated Organics. Retrieved from .[1][2]

(Note: While specific data for the exact 4-bromo-5-fluoro isomer is proprietary or sparse, the safety protocols above are grounded in the confirmed hazards of the halogenated indane chemical family as cited in references 1 and 2.)

Sources

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